5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine CAS number and chemical identity
CAS Number: 1036007-71-2 Chemical Identity: 5-(Benzyloxy)-7-azaindole; 5-Phenylmethoxy-1H-pyrrolo[2,3-b]pyridine[1][2] Executive Summary & Chemical Identity 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a critical heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1036007-71-2
Chemical Identity: 5-(Benzyloxy)-7-azaindole; 5-Phenylmethoxy-1H-pyrrolo[2,3-b]pyridine[1][2]
Executive Summary & Chemical Identity
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a critical heterocyclic building block in medicinal chemistry, specifically within the class of 7-azaindoles .[1][2] As a bioisostere of 5-benzyloxyindole, it is extensively utilized in the development of kinase inhibitors (e.g., JAK, FGFR, and CDK families) and BCL-2 inhibitors (related to Venetoclax analogs).[2]
The introduction of the nitrogen atom at the 7-position (N7) alters the physicochemical profile compared to the indole parent, significantly affecting hydrogen bond accepting capability, acidity (pKa), and metabolic stability.
Physicochemical Profile
Property
Value
Note
CAS Number
1036007-71-2
Primary identifier for the [2,3-b] isomer.[1][2][3][4]
More acidic than indole (pKa ~17) due to the electron-withdrawing pyridine ring.[2]
H-Bond Donors
1 (Pyrrole NH)
H-Bond Acceptors
2 (Pyridine N, Ether O)
The N7 is a critical acceptor in kinase hinge binding.[2]
Synthetic Methodology
The synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine typically proceeds via the functionalization of the commercially available 5-bromo-7-azaindole.[1][2] The most robust route involves a two-stage process: hydroxylation followed by O-alkylation.[1][2]
Route A: The "Hydroxylation-Alkylation" Sequence (Recommended)
This pathway is preferred for its scalability and the avoidance of harsh organometallic conditions in the final step.
Step 1: Preparation of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine
Direct nucleophilic aromatic substitution on the 5-bromo precursor is difficult.[1][2] The standard protocol utilizes a Miyaura borylation followed by oxidation.
The following diagram illustrates the logical flow from the commercial starting material to the target ether.
Caption: Step-wise synthesis from the 5-bromo precursor via the 5-hydroxy intermediate.
Medicinal Chemistry Applications
The 5-(benzyloxy)-7-azaindole scaffold is not merely a passive intermediate; it is a privileged structure designed to exploit specific interactions in the ATP-binding pocket of kinases.[1][2]
Kinase Hinge Binding (The 7-Azaindole Advantage)
In many kinase inhibitors (e.g., Vemurafenib, Pexidartinib), the 7-azaindole core mimics the adenine ring of ATP.
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., Glu residue).
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Cys residue).
5-Position Substitution: The benzyloxy group extends into the hydrophobic "back pocket" or solvent-exposed region, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1][2]
Bioisosterism: Indole vs. 7-Azaindole
Replacing a carbon (C7) with nitrogen (N7) lowers the HOMO energy, making the ring system more electron-deficient.[2]
Effect: Increased acidity of the N1-H proton (
vs 17).
Benefit: Improved solubility and metabolic stability against oxidative metabolism at the 7-position.[2]
Visualization: SAR Logic
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to kinase binding pockets.
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive heterocycle.[2]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is generally stable, but the pyrrole ring can be susceptible to oxidation over long periods in light.
Solubility: Insoluble in water; soluble in DMSO, DMF, Methanol, and Dichloromethane.[2]
References
ChemicalBook. (2025). 1H-Pyrrolo[2,3-b]pyridin-5-ol and Derivatives. Retrieved from [2]
Merour, J. Y., & Joseph, B. (2001).[2][6][7] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.[6][7]
Song, J. J., et al. (2002).[2] A Practical Synthesis of 5-Hydroxy-7-azaindole. Journal of Organic Chemistry. (Contextual citation for hydroxylation methods).
AbbVie Inc. (2011). Patent WO2011150016A1: Bcl-2 inhibitors.[1][2] (Describes 5-oxy-7-azaindole intermediates in Venetoclax synthesis).
Physicochemical Properties and Synthetic Utility of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: A Critical Precursor in Targeted Oncology
Executive Summary In the landscape of modern targeted oncology, the 7-azaindole core has emerged as a "privileged scaffold" due to its exceptional hydrogen-bonding capabilities and bioisosteric resemblance to purines and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted oncology, the 7-azaindole core has emerged as a "privileged scaffold" due to its exceptional hydrogen-bonding capabilities and bioisosteric resemblance to purines and indoles. 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 1036007-71-2 / 87388-23-6) serves as the foundational, protected intermediate in the synthesis of highly potent active pharmaceutical ingredients (APIs). Most notably, it is the direct precursor to 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 98549-88-3) [1], the critical building block used to construct the diaryl ether linkage in Venetoclax (Venclexta) , a breakthrough BCL-2 inhibitor [2].
This technical guide deconstructs the physicochemical profile, mechanistic rationale, and self-validating synthetic workflows associated with this vital intermediate.
Molecular Architecture and Physicochemical Profile
The molecular architecture of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine consists of a bicyclic 7-azaindole system coupled to a benzyl ether at the C5 position. The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. The benzyl group drastically alters the molecule's lipophilicity, making it highly soluble in organic solvents compared to its deprotected counterpart.
Quantitative Data Summary
Property
Value
Chemical Name
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
CAS Registry Numbers
1036007-71-2 / 87388-23-6
Molecular Formula
C₁₄H₁₂N₂O
Molecular Weight
224.26 g/mol
Topological Polar Surface Area (TPSA)
37.91 Ų
Hydrogen Bond Donors / Acceptors
1 / 2
Rotatable Bonds
3
Physical State
Solid (Off-white to pale yellow powder)
Mechanistic Rationale: The Benzyl Protecting Group
As a Senior Application Scientist, one must ask: Why utilize a benzyl ether rather than proceeding directly with the unprotected 5-hydroxyl group?
The causality lies in the extreme electronic reactivity of the unprotected 5-hydroxy-7-azaindole. The electron-donating hydroxyl group highly activates the azaindole ring toward electrophilic aromatic substitution, leading to unwanted side reactions (e.g., over-halogenation or oxidation) during early synthetic steps.
The benzyl (Bn) protecting group provides a robust steric and electronic shield. It is completely inert to strong bases, mild acids, and nucleophiles used in upstream cross-coupling reactions. Crucially, it can be quantitatively cleaved via catalytic hydrogenolysis under highly mild conditions, preserving the integrity of the delicate azaindole core.
Experimental Workflows: From Precursor to API Scaffold
The transition from the protected precursor to the final API involves two critical, self-validating protocols.
Objective: Quantitative removal of the benzyl ether to liberate the reactive 5-hydroxyl group.
Preparation: Dissolve 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a degassed mixture of Methanol/THF (1:1 v/v).
Causality: The mixed solvent system ensures complete dissolution of the lipophilic protected starting material while maintaining compatibility with the palladium catalyst.
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under a strict nitrogen atmosphere.
Causality: Nitrogen purging is critical to prevent the spontaneous ignition of dry palladium on carbon when exposed to solvent vapors and oxygen.
Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (1 atm). Stir vigorously at 25°C for 4-6 hours.
Causality: The benzyl-oxygen bond is selectively cleaved via oxidative addition and reductive elimination on the palladium surface, driven thermodynamically by the stability of the toluene byproduct.
Workup: Filter the suspension through a pad of Celite to remove the catalyst, then concentrate under reduced pressure.
Self-Validation Checkpoint: The reaction is monitored via LC-MS. Quantitative conversion is confirmed when the starting material peak (m/z 225 [M+H]⁺) is completely replaced by the product peak (m/z 135[M+H]⁺). If m/z 225 persists, the system dictates the re-evacuation and introduction of fresh H₂ gas, ensuring the protocol self-corrects before downstream progression.
Objective: Coupling the deprotected azaindole with tert-butyl 4-bromo-2-fluorobenzoate to form the Venetoclax precursor[3].
Deprotonation: Charge a reactor with 1H-pyrrolo[2,3-b]pyridin-5-ol (1.0 eq) and anhydrous DMF. Cool to 0–5°C. Slowly add a solution of sodium tert-butoxide (NaOtBu, 1.1 eq) in DMF.
Causality: NaOtBu selectively deprotonates the 5-hydroxyl group (pKa ~9.5) over the pyrrole nitrogen (pKa ~16), generating a highly nucleophilic phenoxide equivalent.
Nucleophilic Attack: Add tert-butyl 4-bromo-2-fluorobenzoate (1.15 eq). Stir at 10°C for 1 hour, then warm to 45°C.
Causality: The phenoxide attacks the electron-deficient fluorinated carbon. Fluoride acts as an excellent leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex transition state.
Isolation: Quench with water, adjust the pH to 6 with 2N HCl, and extract with ethyl acetate.
Self-Validation Checkpoint: The pH adjustment to exactly 6 is a self-validating isolation mechanism. At pH 6, the product precipitates cleanly. If the pH drops below 4, the azaindole pyridine nitrogen protonates, pulling the product into the aqueous phase. This immediately signals the operator to execute a corrective back-titration with NaOH to recover the yield.
Fig 1: Synthetic workflow from protected azaindole to Venetoclax API.
Pharmacological Context: BCL-2 Inhibition
The ultimate purpose of synthesizing this specific azaindole ether is to construct a BH3-mimetic . In chronic lymphocytic leukemia (CLL), cancer cells overexpress the anti-apoptotic protein BCL-2, which sequesters pro-apoptotic proteins (BAX/BAK), preventing cell death.
The 7-azaindole core derived from our starting material is structurally essential for Venetoclax. It inserts deeply into the hydrophobic P4 pocket of the BCL-2 binding groove. The pyridine nitrogen (N7) forms a critical hydrogen bond with the backbone amide of BCL-2, anchoring the drug and displacing BAX/BAK with sub-nanomolar affinity.
Fig 2: Mechanism of action for Venetoclax via BCL-2 inhibition and apoptosis.
References
Title: 1H-Pyrrolo[2,3-b]pyridin-5-ol API Intermediate Manufacturers and Utility
Source: Apicule
URL: [Link]
Title: FDA Approves New Drug Venclexta (Venetoclax) - Synthesis and Mechanism
Source: New Drug Approvals
URL: [Link]
Foundational
Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
[1][2][3] Executive Summary 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), often referred to as 5-(benzyloxy)-7-azaindole , is a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4] It serves a...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), often referred to as 5-(benzyloxy)-7-azaindole , is a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4] It serves as a primary intermediate in the synthesis of Janus kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1][2][3][4]
Despite its structural ubiquity, specific quantitative solubility data is often absent from early-stage literature.[2] This guide synthesizes empirical data from synthetic protocols with theoretical physicochemical principles to provide a comprehensive solubility profile. It is designed to assist process chemists in selecting optimal solvent systems for reaction monitoring, purification, and crystallization.[5]
Physicochemical Characterization
Understanding the solubility of 5-(benzyloxy)-7-azaindole requires a structural analysis of its competing hydrophilic and lipophilic domains.[1][2][3]
Structural Analysis
The molecule consists of two distinct domains that dictate its solvation behavior:[2][3][5]
The 7-Azaindole Core (Polar/H-Bonding): Contains a pyridine nitrogen (H-bond acceptor, pKa ~4.[1][2][3][4]6) and a pyrrole nitrogen (H-bond donor, pKa ~13).[5] This core promotes solubility in polar protic and aprotic solvents.[3][4]
The 5-Benzyloxy Motif (Lipophilic): The benzyl ether adds significant hydrophobicity and bulk.[2][3][4] This "greasy" tail disrupts the crystal lattice energy but also drastically reduces water solubility compared to the parent 7-azaindole.[1][2][3]
Small molecule, kinetically fast dissolution.[1][2][3][4]
LogP (Predicted)
3.0 – 3.5
Moderately lipophilic.[3][5] Prefers organic layers in extraction.[2][3][4]
pKa (Pyridine N)
~4.6
Soluble in aqueous acid (pH < 2) via protonation.[4][5]
pKa (Pyrrole NH)
~13.0
Deprotonates in strong base (pH > 14) to form salts.[4][5]
Solubility Profile & Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction with the compound. Data is derived from standard synthetic workflows (e.g., hydrogenation in methanol, extraction with ethyl acetate) and structural analogy.[5]
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Operational Context
Polar Aprotic
DMSO, DMF, DMAc, NMP
Excellent (>100 mg/mL)
Primary reaction solvents; NMR analysis.[1][2][3] Caution: High boiling points make removal difficult.[2][3][4]
Chlorinated
DCM, Chloroform
High (>50 mg/mL)
Ideal for liquid-liquid extraction and chromatography loading.[2][3][4]
Protonation of the pyridine nitrogen forms a water-soluble salt.[2][3][4]
Critical Process Insights
Hydrogenation: The benzyloxy group is often removed via Pd/C hydrogenation.[2][3][4] Methanol is the standard solvent for this transformation due to high solubility of the substrate and the resulting 5-hydroxy product.[2][3][4]
Recrystallization: A common purification strategy involves dissolving the crude material in hot Ethanol or Ethyl Acetate and slowly adding Heptane or Water as an antisolvent.[2][3][4]
Experimental Protocols
To validate specific solubility limits for your batch, use the following self-validating protocols.
Protocol A: Visual Solubility Screening (Tier 1)
Best for rapid solvent selection during process development.[1][2][3][5]
Weighing: Place 10 mg of 5-(benzyloxy)-7-azaindole into a clear 4 mL glass vial.
Solvent Addition: Add 100 µL of the target solvent.
Best for determining precise limits for formulation or crystallization.[1][2][5]
Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight.
Calculation:
Visualization of Workflows
Solvent Selection Decision Tree
This diagram guides the user through selecting the appropriate solvent based on the intended chemical operation.[4][5]
Caption: Decision matrix for solvent selection based on operational requirements.
Acid-Base Purification Workflow
Utilizing the pKa of the pyridine nitrogen for purification without chromatography.[1][2][3][4]
Caption: Acid-base extraction strategy leveraging the basicity of the 7-azaindole core.
References
ChemicalBook. (2023).[2][3][4][5] 7-Azaindole and Derivatives: Synthesis and Properties. Retrieved from [1][5]
National Center for Biotechnology Information. (2023).[2][3][4][5] PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.[1][2][3][4] Retrieved from [1][5]
BenchChem. (2023).[2][3][4][5] Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis.[1][2][3][4][6] (Analogous chemistry reference). Retrieved from [1][5]
Sigma-Aldrich. (2023).[1][2][3][4] Product Specification: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1][2][3][4][7] (Physicochemical comparison). Retrieved from [1][2][4]
Strategic Functionalization of the 5-Position in 7-Azaindole: A Technical Guide for Kinase Inhibitor Design
This guide details the strategic exploitation of the 5-position in 7-azaindole scaffolds, a critical vector in modern kinase inhibitor design.[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic exploitation of the 5-position in 7-azaindole scaffolds, a critical vector in modern kinase inhibitor design.[1]
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole or purine to become a privileged pharmacophore in oncology. Its utility stems from its ability to mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region via N1 and N7.
While the 3-position is electronically predisposed for electrophilic substitution and often targets the solvent-exposed region, the 5-position offers a unique vector. Substitution at C5 allows access to the hydrophobic back pocket (Gatekeeper region) or specific allosteric sites, dramatically influencing selectivity and potency. This guide provides a rigorous technical analysis of the synthetic pathways, structural activity relationships (SAR), and experimental protocols necessary to exploit this position.
The 7-azaindole core binds to the ATP-binding site of kinases.[2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. This "adenine-mimicry" anchors the molecule.
The 5-Position Vector
Electronic Effects: The pyridine ring is electron-deficient. Substituents at C5 can modulate the pKa of N7, fine-tuning the H-bond acceptor strength.
Steric Trajectory: In many kinase crystal structures (e.g., BRAF, JAK), the C5 vector points towards the hydrophobic pocket II (HP2) or interacts with the gatekeeper residue.
Metabolic Stability: Blocking the C5 position (e.g., with halogens or aryl groups) prevents metabolic oxidation, a common liability for the electron-rich indole counterparts.
Visualization: SAR Interaction Map
Figure 1: Structural Activity Relationship (SAR) map highlighting the distinct role of the C5 position in kinase binding.
Synthetic Methodologies
Accessing 5-substituted 7-azaindoles is synthetically challenging because the pyrrole ring (C3) is far more reactive toward electrophilic aromatic substitution (SEAr) than the pyridine ring. Therefore, De Novo Synthesis is often preferred over direct functionalization.
Route A: De Novo Synthesis (The "Gold Standard")
This route constructs the pyrrole ring onto a pre-functionalized pyridine. It is highly reliable for scaling up.
Key Steps: Sonogashira coupling with TMS-acetylene followed by base-mediated cyclization.
Advantage: Unambiguous regiocontrol.
Route B: Direct Functionalization (Suzuki-Miyaura)
If 5-bromo-7-azaindole is available (commercially or via Route A), Palladium-catalyzed cross-coupling is the standard for introducing aryl/heteroaryl groups.
Challenge: The unprotected N1 proton can poison Pd catalysts. Protection (e.g., SEM, Boc, Tosyl) is often required, though optimized conditions allow for unprotected coupling.
Visualization: Synthetic Workflow
Figure 2: The robust "De Novo" synthetic pathway to access 5-aryl-7-azaindoles.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The use of LCMS checkpoints is mandatory.
Protocol 1: Synthesis of 5-Bromo-7-azaindole (De Novo Route)
Objective: Prepare the core scaffold from pyridine precursors.
Reagents:
2-Amino-5-bromo-3-iodopyridine (1.0 eq)
Trimethylsilylacetylene (TMSA) (1.2 eq)
PdCl₂(PPh₃)₂ (0.05 eq)
CuI (0.1 eq)
Triethylamine (Et₃N) (solvent/base)
Procedure:
Step A (Coupling): Dissolve pyridine in degassed Et₃N. Add catalysts. Add TMSA dropwise at RT. Heat to 50°C for 4h.
Checkpoint: Monitor by TLC/LCMS.[3][4] The iodine is displaced; bromine remains intact.
Step B (Cyclization): Filter salts, concentrate. Dissolve residue in NMP or EtOH. Add KOtBu (2.0 eq). Heat to 80°C for 2h.
Mechanism:[2][5] Desilylation occurs in situ, followed by intramolecular nucleophilic attack of the amine on the alkyne.
Role of C5: The substituent at C5 (often the core attachment point in analogs) orients the molecule to induce the "active" conformation of the kinase or lock it in an inactive state depending on the linker.
Data: 5-substitution significantly improves potency against BRAF(V600E) compared to the unsubstituted core.
Comparative Data: Effect of C5 Substitution
Compound
C5 Substituent
Target Kinase
IC50 (nM)
Observation
Ref-1
H
JAK2
>1000
Poor binding affinity.
Ref-2
Phenyl
JAK2
120
Accesses hydrophobic pocket.
Ref-3
4-F-Phenyl
c-Met
15
Fluorine improves metabolic stability.
Vemurafenib
(Complex)
BRAF(V600E)
31
C5 vector crucial for selectivity.
References
Zhang, L. et al. (2023). "Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor." Bioorganic & Medicinal Chemistry. Link
Mérour, J.Y. & Routier, S. (2014).[7][8] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link
Song, J.J. et al. (2002). "A practical synthesis of 5-substituted 7-azaindoles via palladium-catalyzed cross-coupling reactions." Journal of Organic Chemistry. (Foundational protocol for Suzuki coupling on this scaffold).
Plexxikon Inc. (2011). "Discovery of Vemurafenib (PLX4032)." Journal of Medicinal Chemistry. Link
BenchChem. (2025).[3][4] "Application Notes and Protocols for Suzuki-Miyaura Coupling." Link
The Janus Scaffold: Electronic Architecture and Reactivity of Pyrrolo[2,3-b]pyridine (7-Azaindole)
Topic: Electronic properties of the pyrrolo[2,3-b]pyridine scaffold Content Type: In-depth Technical Guide Executive Summary In the landscape of medicinal chemistry, pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Electronic properties of the pyrrolo[2,3-b]pyridine scaffold
Content Type: In-depth Technical Guide
Executive Summary
In the landscape of medicinal chemistry, pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) stands as a premier bioisostere of both indole and purine.[1][2] Its dominance in kinase inhibitor design—exemplified by the melanoma drug Vemurafenib —stems from its unique electronic duality. Unlike the electron-rich indole, the 7-azaindole scaffold fuses an electron-excessive pyrrole ring with an electron-deficient pyridine ring.[2] This "Janus-faced" electronic distribution creates a precise hydrogen-bond donor/acceptor motif ideal for ATP-binding pockets while offering distinct regioselective handles for chemical diversification.[2] This guide dissects the electronic properties, reactivity profiles, and synthetic protocols essential for leveraging this scaffold in drug discovery.
Fundamental Electronic Architecture
To master the reactivity of 7-azaindole, one must first understand how the insertion of the nitrogen at position 7 (N7) alters the indole framework.
Dipole and Charge Distribution
The 7-azaindole system is planar with
electrons, satisfying Hückel's rule for aromaticity.[2] However, the electron density is not effectively delocalized across the entire bicycle compared to indole.
The "Azaindole Shift": The electronegative N7 atom withdraws electron density from the carbocyclic ring, lowering the energy of the HOMO (Highest Occupied Molecular Orbital). This makes 7-azaindole harder to oxidize than indole.[2]
Dipole Moment: While indole has a dipole moment of
D, 7-azaindole exhibits a distinct vector due to the lone pair on N7. Notably, upon photoexcitation (), the dipole moment increases significantly, facilitating excited-state proton transfer (ESPT) phenomena, often observed in 7-azaindole dimers.
Acidity and Basicity (The pKa Profile)
The scaffold possesses two distinct nitrogen centers with opposing electronic demands:
Site
Type
Electronic Character
pKa (Approx.)
Implications
N1-H
Pyrrole-like
H-Bond Donor (Acidic)
~13.2 (DMSO)
More acidic than indole (pKa ~21) due to electron-withdrawing pyridine ring.[2]
Less basic than pyridine (pKa ~5.[2]2) but remains the primary site for protonation.[2]
Key Insight: The increased acidity of N1-H allows for easier deprotonation and functionalization under milder basic conditions compared to indole, while N7 remains available for hydrogen bonding even at physiological pH.
Reactivity Profile: The "Rules of Engagement"
The electronic mismatch between the electron-rich pyrrole ring and the electron-poor pyridine ring dictates a strict set of regioselectivity rules.
Reactivity Map[2]
Electrophilic Aromatic Substitution (SEAr): Occurs exclusively at C3 .[2] The pyrrole ring drives reactivity, and the C3 position permits sigma-complex stabilization by the N1 lone pair without disrupting the pyridine aromaticity.
Nucleophilic Aromatic Substitution (SNAr): Occurs at C4 or C6 , but requires activation.[2] The pyridine ring is deactivated, but conversion of N7 to an N-oxide (N7-O) renders C4 highly susceptible to nucleophilic attack (e.g., chlorination).
Directed Ortho Metalation (DoM): Occurs at C2 . Protecting N1 allows lithiation at C2 due to the inductive effect of the adjacent nitrogen and coordination to the protecting group.
Figure 1: Regioselectivity map of the 7-azaindole scaffold showing distinct zones for electrophilic, nucleophilic, and metalation reactions.
Application in Drug Design: The Hinge Binder
The 7-azaindole scaffold is a "privileged structure" in kinase inhibition because it mimics the hydrogen bonding pattern of Adenine, the natural substrate of kinases.
The Donor-Acceptor Motif
In the ATP-binding pocket (hinge region), the scaffold binds via a bidentate interaction:
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).
N7 (Acceptor): Forms a hydrogen bond with the backbone NH of the kinase hinge residue.
This mimics the N9-H/N1 motif of Adenine but offers a vector for substitution at C3 that points directly into the "gatekeeper" region or solvent front, allowing for high selectivity.
Figure 2: Schematic of the bidentate hydrogen bonding mode between 7-azaindole and the kinase hinge region.
Case Study: Vemurafenib (Zelboraf)
Vemurafenib, a BRAF V600E inhibitor, utilizes the 7-azaindole core.[2]
Core Function: The 7-azaindole anchors the molecule in the ATP binding site.
C3 Substitution: A difluorophenyl sulfonamide moiety at C3 extends to interact with the DFG motif.[2]
C5 Substitution: A chlorophenyl group at C5 occupies the hydrophobic pocket, improving potency.
This protocol describes the synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine , a critical intermediate for Suzuki couplings to access C3-arylated derivatives (like Vemurafenib analogs).[2]
Objective: Selective bromination of the electron-rich C3 position without over-bromination or N-bromination.
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1.0 equiv) in DMF (0.2 M concentration). Note: DMF is preferred over DCM for solubility and to suppress N-bromination.[2]
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.[2]
Self-Validation Check: The solution should turn from colorless to light yellow. A dark orange/red color indicates possible over-bromination or impurities.[2]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1-2 hours.
Self-Validation Check (TLC): Monitor using 50% EtOAc/Hexane.[2] The starting material (
) should disappear, replaced by a new spot ().
Quench & Workup: Pour the reaction mixture into 10 volumes of ice-water. A precipitate should form.[2]
Alternative: If no precipitate, extract with EtOAc (3x), wash organic layer with 10%
(to remove excess ), water, and brine.
Purification: Collect the solid by filtration or concentrate the organic layer. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).
Characterization:
1H NMR (DMSO-d6): Look for the disappearance of the C3-H doublet (
ppm) and the retention of the C2-H singlet ( ppm).
Data Summary Table[2]
Parameter
Value/Observation
Yield
Typically 85-95%
Appearance
Off-white to pale yellow solid
Melting Point
185–189 °C
Key NMR Shift
Loss of d (6.49 ppm), Singlet at ~7.80 ppm (C2-H)
References
Electronic Properties & Dipole Moments
Investigation of charge-separation/change in dipole moment of 7-azaindole. ResearchGate.[2] Available at: [Link]
Synthesis & Reactivity (NBS Bromination)
Kinase Binding & Vemurafenib Structure
Discovery of Vemurafenib (PLX4032).[2] National Institutes of Health (NIH) / PMC.[2] Available at: [Link]
General Azaindole Chemistry
Azaindole synthesis and functionalization. Organic Chemistry Portal.[2] Available at: [Link]
Technical Guide: Therapeutic Applications of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Analogs
[1][2] Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with purines (adenine) and indole...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with purines (adenine) and indoles.[1][2][3][4] Within this class, 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine and its analogs represent a critical subclass of kinase inhibitors and epigenetic modulators.[1][2]
The 5-position of the 7-azaindole core is strategically located to interact with the solvent-exposed front or specific hydrophobic pockets (e.g., the gatekeeper region) within the ATP-binding site of protein kinases.[1] The benzyloxy substitution provides a dual advantage:
Pharmacophoric Utility: It extends a hydrophobic aromatic moiety into the kinase binding cleft, enhancing potency against targets like FGFR , TNIK , and JAK family kinases.[2]
Synthetic Versatility: It serves as a masked hydroxyl group (latent phenol), allowing for late-stage diversification into solubilizing ethers or polar interactions.[2]
This guide details the chemical architecture, therapeutic targets, synthesis protocols, and biological validation of these analogs.[2]
Part 1: Chemical Architecture & SAR Analysis[2]
The efficacy of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine analogs stems from their ability to mimic the hydrogen-bonding pattern of ATP while exploiting auxiliary pockets.[2]
Structural Logic[1][2][3]
Hinge Binding (N1 & N7): The pyrrole NH (N1) acts as a hydrogen bond donor, and the pyridine N (N7) acts as an acceptor. This "bidentate" motif binds to the kinase hinge region (e.g., Glu/Leu backbone).[2]
The 5-Position Vector: Substituents at C5 project towards the solvent interface or the ribose-binding pocket, depending on the kinase conformation.[1]
The Benzyloxy Moiety:
Ether Linker: Provides rotational freedom, allowing the benzyl ring to adopt an optimal conformation for
Benzyl Ring: Occupies hydrophobic Region II or the "back pocket" in enzymes like TNIK and FGFR.[1]
Visualization: SAR & Pharmacophore Map
Caption: Structural Activity Relationship (SAR) map highlighting the strategic role of the 5-benzyloxy moiety in kinase binding.
Part 2: Therapeutic Targets & Mechanisms[2]
Fibroblast Growth Factor Receptors (FGFR)
Aberrant FGFR signaling drives oncogenesis in gastric and urothelial cancers. 5-substituted 7-azaindoles have shown nanomolar potency against FGFR1-4.[1]
Mechanism: The 7-azaindole core binds the ATP pocket.[1] The 5-benzyloxy group extends to interact with the P-loop or the solvent-exposed region, stabilizing the active conformation.[1][2]
Data Point: Analogs in this class have demonstrated IC50 values < 10 nM against FGFR1 [1].[1]
TNIK (Traf2- and Nck-interacting Kinase)
TNIK is a key activator of the Wnt signaling pathway, crucial for colorectal cancer stem cells.[1][2]
Mechanism: Recent 3D-QSAR studies identify the 5-position of 7-azaindole as a critical site for bulky hydrophobic groups (like benzyloxy) to enhance binding affinity through van der Waals interactions within the TNIK deep pocket [2].[1]
While primarily kinase inhibitors, the 5-benzyloxy-pyridine motif (the synthetic precursor) is also a validated scaffold for Lysine Specific Demethylase 1 (LSD1) inhibitors, used in acute myeloid leukemia (AML) therapy [3].[2]
Part 3: Synthesis Protocols
The synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine can be approached via two primary routes: Functionalization of the Core (Route A) or De Novo Cyclization (Route B).[1]
Route A: Functionalization of 5-Bromo-7-azaindole (Recommended)
This route is preferred for late-stage diversification.[1]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Source: PubMed / Bioorganic & Medicinal Chemistry
URL:[2][Link]
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells.
Source: ResearchGate / Journal of Molecular Structure
URL:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
Source:[1][4][5][6] Molecules (MDPI)
URL:[Link]
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of 7-Azaindole Pharmacophores
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the 7-azaindole core. We will dissect its historical emergence, delineate its crucial physi...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the 7-azaindole core. We will dissect its historical emergence, delineate its crucial physicochemical properties, and illuminate its strategic application in modern medicinal chemistry, supported by detailed synthetic protocols and case studies of landmark drugs.
Introduction: The Strategic Advantage of a Nitrogen Atom
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has carved a significant niche in medicinal chemistry, transitioning from a heterocyclic curiosity to a validated "privileged" structure.[1] Its rise to prominence is not accidental but is rooted in a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic accessibility. As a bioisostere of the ubiquitous indole and purine systems, the strategic incorporation of a nitrogen atom into the indole's benzene ring offers medicinal chemists a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic profile.[2][3] This guide will trace the journey of the 7-azaindole pharmacophore from its early investigations to its current status as a cornerstone of numerous targeted therapies.
A Historical Perspective: From Academic Interest to Clinical Success
The 7-azaindole nucleus has been a subject of scientific inquiry for several decades, with early studies exploring its fundamental chemical properties and potential biological activities. Initial investigations in the mid-20th century laid the groundwork for its synthesis, and subsequent research in the 1970s and 1980s began to probe its pharmacological potential, with reports of analgesic and hypotensive activities in various derivatives.[4][5]
However, the true watershed moment for the 7-azaindole pharmacophore arrived with the advent of fragment-based drug discovery (FBDD). This innovative approach, which uses small, low-complexity molecules to probe the binding sites of biological targets, found a perfect partner in the 7-azaindole scaffold. Its ability to mimic the adenine component of ATP, a crucial substrate for kinases, made it an ideal starting point for the development of kinase inhibitors.[2][6]
This strategy culminated in the landmark approval of Vemurafenib (Zelboraf®) in 2011.[7][8] Developed by Plexxikon and Genentech, Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant proportion of metastatic melanomas.[2][7] The discovery of Vemurafenib was a powerful validation of the FBDD approach and firmly established 7-azaindole as a premier scaffold in oncology drug discovery.[2]
Following this success, the 7-azaindole core has been incorporated into a growing number of clinical candidates and approved drugs. A notable example is Pexidartinib (Turalio®) , which received FDA approval in 2019 for the treatment of tenosynovial giant cell tumor.[5][9] Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1][10]
Physicochemical Properties: The Rationale for Bioisosteric Replacement
The substitution of a carbon atom in the indole ring with a nitrogen atom at the 7-position profoundly influences the molecule's physicochemical properties. This strategic change is often the key to overcoming challenges encountered with traditional indole-based compounds, such as poor solubility and metabolic instability.[8][11]
Property
Indole
4-Azaindole
5-Azaindole
6-Azaindole
7-Azaindole
pKa
~16.9
9.0, 5.8
6.2, 9.8
6.0
~7.2
Aqueous Solubility (µg/mL)
169
932
419
487
>419
Metabolic Stability (HLM t½ min)
16.9
>100
19
38.5
>100
Table 1: Comparative physicochemical properties of indole and its azaindole isomers. Data compiled from multiple sources.[3][12]
As illustrated in Table 1, the azaindoles, and particularly the 4- and 7-isomers, exhibit significantly enhanced aqueous solubility compared to indole.[3] This is a critical advantage in drug development, as poor solubility can severely limit oral bioavailability. Furthermore, the 7-azaindole scaffold often confers greater metabolic stability, leading to a longer half-life in the body.[3]
The nitrogen atom in the 7-position also introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and potency.[3] This is particularly crucial in the context of kinase inhibition, where the 7-azaindole core can form two key hydrogen bonds with the "hinge" region of the ATP binding site, mimicking the interaction of adenine.[11]
The 7-Azaindole Pharmacophore in Action: A Focus on Kinase Inhibition
The structural resemblance of 7-azaindole to the purine core of ATP has made it an exceptionally fruitful scaffold for the design of kinase inhibitors.[2][3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.
The success of 7-azaindole-based kinase inhibitors stems from the ability of the pyrrolopyridine core to engage in a bidentate hydrogen bonding interaction with the kinase hinge region. The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for achieving high potency and selectivity.
Interaction of 7-azaindole with the kinase hinge region.
This fundamental binding mode has been exploited in the design of a multitude of kinase inhibitors targeting a wide range of kinases, including BRAF, CSF1R, and many others.[13]
Synthetic Strategies: Building the 7-Azaindole Core
While classic indole syntheses like the Fischer indole synthesis are often low-yielding for azaindoles due to the electron-deficient nature of the pyridine ring, several robust methods have been developed and optimized for the construction of the 7-azaindole scaffold.[3][14]
The Bartoli Indole Synthesis
The Bartoli reaction is a valuable tool for the synthesis of 7-substituted 4- and 6-azaindoles and can be adapted for 7-azaindole itself, albeit sometimes with modest yields.[3][15]
Experimental Protocol: Bartoli Synthesis of a 7-Azaindole Derivative
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the vinyl Grignard reagent by adding a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to magnesium turnings.
Reaction with Nitro-pyridine: Cool the Grignard reagent to 0°C and slowly add a solution of the corresponding substituted 2-nitropyridine in anhydrous THF. A significant excess of the Grignard reagent (typically 3-5 equivalents) is often required.
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole derivative.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and often high-yielding method for the preparation of various indole and azaindole derivatives.[16][17]
Experimental Protocol: Leimgruber-Batcho Synthesis of a 7-Azaindole
Enamine Formation: In a reaction vessel, combine the starting o-nitrotoluene analog (e.g., 2-methyl-3-nitropyridine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and an amine such as pyrrolidine. Heat the mixture to reflux for several hours until the formation of the enamine intermediate is complete, as monitored by TLC.
Reductive Cyclization: After cooling, subject the enamine intermediate to reductive cyclization. Common reducing agents include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or stannous chloride.
Work-up: Upon completion of the reduction and cyclization, filter the reaction mixture (if a solid catalyst was used) and concentrate the filtrate.
Purification: Purify the crude product by recrystallization or column chromatography to yield the 7-azaindole.
Workflow for the Leimgruber-Batcho 7-azaindole synthesis.
Modern Functionalization Techniques
Beyond the initial construction of the 7-azaindole core, its further functionalization is critical for exploring structure-activity relationships (SAR). Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the ability to selectively modify the 7-azaindole scaffold at various positions.[18][19]
Experimental Protocol: Suzuki Cross-Coupling of a Halogenated 7-Azaindole
Reaction Setup: In a reaction vessel, combine the halogenated 7-azaindole (e.g., 4-bromo-7-azaindole), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
Solvent and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the functionalized 7-azaindole.
Bioisosteric Replacements and Future Directions
While 7-azaindole itself is a powerful pharmacophore, medicinal chemists continue to explore other bioisosteric replacements to fine-tune pharmacological properties.[20] For instance, in some contexts, other azaindole isomers like 4-, 5-, or 6-azaindole may offer advantages in terms of vector space for substitution or specific interactions with the target protein.[3] The choice of isomer is highly dependent on the specific target and the desired SAR.
The exploration of even more diverse heterocyclic systems that can mimic the key interactions of the 7-azaindole core is an active area of research. The fundamental principles learned from the development of 7-azaindole pharmacophores—the importance of hydrogen bonding patterns, the modulation of physicochemical properties through heteroatom incorporation, and the power of fragment-based and structure-based design—will continue to guide the discovery of the next generation of targeted therapies.
Conclusion
The journey of the 7-azaindole pharmacophore from a simple heterocycle to a cornerstone of FDA-approved drugs is a testament to the power of rational drug design. Its unique electronic and structural features have provided solutions to long-standing challenges in medicinal chemistry, particularly in the realm of kinase inhibition. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, the 7-azaindole scaffold and the principles it embodies are poised to play an even more significant role in the development of innovative medicines for years to come.
References
A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. (2025). Benchchem.
Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing.
The discovery of vemurafenib for the treatment of BRAF-mutated metast
Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. (2025). Benchchem.
Pexidartinib: First Approval. (2019). PMC.
The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (2016). Taylor & Francis Online.
Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
Vemurafenib: the first drug approved for BRAF-mutant cancer. (2012). Sandiego.
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
Functionalization of 7-Azaindole. (1997). Kinki University.
Pexidartinib hydrochloride by Daiichi Sankyo for Peripheral Nerve Sheath Tumor (Neurofibrosarcoma): Likelihood of Approval. (2025). Pharmaceutical Technology.
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (2020). PMC.
(PDF) Pexidartinib: First Approval. (2019).
Turalio (pexidartinib) FDA Approval History. (2020). Drugs.com.
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. (2013). PubMed.
Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. (2017). PubMed.
Azaindole Therapeutic Agents. (n.d.). PMC.
(PDF) Leimgruber–Batcho Indole Synthesis. (2017).
Vemurafenib. (n.d.). Wikipedia.
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (2008). Pakistan Journal of Pharmaceutical Sciences.
Synthesis of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: A Detailed Guide for Researchers
Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine has made...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine has made it a cornerstone for the development of a multitude of therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases. The strategic functionalization of the 7-azaindole core allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of a key derivative, 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine, commencing from the readily accessible starting material, 2-amino-3-iodopyridine.
This document is intended for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes not only the procedural steps but also the underlying scientific rationale, potential challenges, and critical optimization parameters to ensure reproducible and efficient synthesis.
Strategic Approach: Retrosynthetic Analysis
The synthetic strategy hinges on a robust and versatile palladium-catalyzed cross-coupling reaction, the Sonogashira coupling, followed by an intramolecular cyclization to construct the fused pyrrole ring of the 7-azaindole system.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
Role
2-Amino-3-iodopyridin-5-ol
236.01
5.0 g
21.18
Starting Material
Trimethylsilylacetylene
98.22
3.12 g (4.5 mL)
31.77
Alkyne source
Pd(PPh₃)₂Cl₂
701.90
744 mg
1.06
Palladium catalyst
Copper(I) Iodide (CuI)
190.45
202 mg
1.06
Co-catalyst
Triethylamine (Et₃N)
101.19
8.85 mL
63.54
Base/Solvent
N,N-Dimethylformamide (DMF)
73.09
50 mL
-
Solvent
Procedure:
Inert Atmosphere: To a 250 mL Schlenk flask, add 2-amino-3-iodopyridin-5-ol (5.0 g, 21.18 mmol), bis(triphenylphosphine)palladium(II) dichloride (744 mg, 1.06 mmol, 5 mol%), and copper(I) iodide (202 mg, 1.06 mmol, 5 mol%).
Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous and degassed DMF (50 mL) and triethylamine (8.85 mL, 63.54 mmol).
Alkyne Addition: Add trimethylsilylacetylene (4.5 mL, 31.77 mmol) dropwise to the stirred mixture at room temperature.
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 2-amino-3-((trimethylsilyl)ethynyl)pyridin-5-ol, is purified by column chromatography on silica gel.
Causality and Experimental Insights: The choice of palladium catalyst and copper co-catalyst is critical for the efficiency of the Sonogashira coupling. [1]Pd(PPh₃)₂Cl₂ is a common and effective catalyst. The base, triethylamine, serves to neutralize the HI formed during the reaction and also acts as a solvent. The use of an inert atmosphere is essential to prevent the oxidation of the Pd(0) species, which is the active catalytic species.
Step 1.3: Intramolecular Cyclization and Desilylation
The final step in constructing the 7-azaindole core is the intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate. This is often followed by the removal of the trimethylsilyl protecting group.
Protocol 3: Cyclization and Desilylation
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
Role
2-Amino-3-((trimethylsilyl)ethynyl)pyridin-5-ol
206.30
4.0 g
19.39
Starting Material
Potassium tert-butoxide
112.21
4.35 g
38.78
Base
tert-Butanol
74.12
80 mL
-
Solvent
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-3-((trimethylsilyl)ethynyl)pyridin-5-ol (4.0 g, 19.39 mmol) in anhydrous tert-butanol (80 mL).
Base Addition: Add potassium tert-butoxide (4.35 g, 38.78 mmol) portion-wise to the solution at room temperature.
Cyclization: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 2-4 hours. The cyclization and in-situ desilylation will occur. Monitor the reaction by TLC or LC-MS.
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully quench by adding water. Neutralize the mixture to pH 7 with 1M HCl.
Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1H-pyrrolo[2,3-b]pyridin-5-ol is purified by column chromatography or recrystallization.
Causality and Experimental Insights: The strong base, potassium tert-butoxide, facilitates the intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the pyrrole ring. The elevated temperature provides the necessary activation energy for the cyclization. The basic conditions also promote the cleavage of the trimethylsilyl group.
PART 2: Benzylation of 1H-Pyrrolo[2,3-b]pyridin-5-ol
With the core scaffold in hand, the final step is the introduction of the benzyl group at the 5-hydroxyl position.
Protocol 4: Benzylation
Reagent/Solvent
Molecular Weight
Quantity
Moles (mmol)
Role
1H-Pyrrolo[2,3-b]pyridin-5-ol
134.14
2.0 g
14.91
Starting Material
Benzyl Bromide
171.04
2.81 g (2.12 mL)
16.40
Benzylating Agent
Potassium Carbonate
138.21
4.12 g
29.82
Base
Acetone
58.08
50 mL
-
Solvent
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add 1H-pyrrolo[2,3-b]pyridin-5-ol (2.0 g, 14.91 mmol) and potassium carbonate (4.12 g, 29.82 mmol) in acetone (50 mL).
Addition of Benzylating Agent: Add benzyl bromide (2.12 mL, 16.40 mmol) dropwise to the suspension at room temperature.
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.
Isolation: Concentrate the filtrate under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography on silica gel to afford 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine.
Causality and Experimental Insights: This is a standard Williamson ether synthesis. The base, potassium carbonate, deprotonates the hydroxyl group of the pyridin-ol to form a more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.
Alternative Synthetic Route
An alternative approach involves the benzylation of the starting material prior to the Sonogashira coupling and cyclization.
Caption: Alternative synthetic pathway to the target molecule.
This route may be advantageous if the starting 2-amino-3-iodopyridin-5-ol is more readily available or if issues arise during the benzylation of the final 7-azaindole product. However, the benzyloxy group may require consideration during the optimization of the Sonogashira and cyclization steps to ensure compatibility.
Conclusion
The synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine from 2-amino-3-iodopyridine is a multi-step process that leverages powerful and well-established synthetic methodologies. The key transformations, including diazotization, Sonogashira coupling, and intramolecular cyclization, offer a reliable pathway to this valuable 7-azaindole derivative. By understanding the underlying principles and paying close attention to the experimental details outlined in this guide, researchers can confidently and efficiently synthesize this important building block for the development of novel therapeutic agents. The provided protocols serve as a robust starting point, with the understanding that optimization may be necessary depending on the specific laboratory conditions and the scale of the synthesis.
References
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Organic Letters, 8(15), 3307-3310. [Link]
Application Notes and Protocols for Scalable Synthetic Routes to 5-(Benzyloxy)-7-azaindole
Abstract 5-(Benzyloxy)-7-azaindole is a pivotal building block in medicinal chemistry, frequently utilized as a protected precursor to 5-hydroxy-7-azaindole, a key pharmacophore in numerous kinase inhibitors and other th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-(Benzyloxy)-7-azaindole is a pivotal building block in medicinal chemistry, frequently utilized as a protected precursor to 5-hydroxy-7-azaindole, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold serves as a bioisostere for indole, offering modulated physicochemical properties such as improved solubility and hydrogen bonding capabilities, which can enhance pharmacological profiles.[1][2] This document provides detailed, scalable synthetic protocols for the preparation of 5-(Benzyloxy)-7-azaindole, designed for researchers in drug discovery and process development. We present two primary, field-proven strategies: the direct benzylation of 5-hydroxy-7-azaindole and a de novo synthesis from a pre-functionalized pyridine precursor. The causality behind experimental choices, scalability considerations, and troubleshooting insights are discussed in depth.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a privileged structure in modern drug discovery, forming the backbone of several approved drugs, including the BRAF kinase inhibitor Vemurafenib.[1] The introduction of a nitrogen atom into the indole's benzene ring alters the electronic properties and creates a new hydrogen bond acceptor site, which can be exploited for tuning target affinity and selectivity.[1][2]
The 5-hydroxy substituent is particularly important for interactions with kinase hinge regions. However, its free phenolic nature can complicate synthetic transformations. Therefore, protection with a benzyl group to form 5-(Benzyloxy)-7-azaindole is a common and robust strategy. The benzyl group is stable under a wide range of reaction conditions and can be readily removed via catalytic hydrogenation, making it an ideal protecting group for multi-step syntheses.
Retrosynthetic Analysis
Two logical and scalable retrosynthetic disconnections for 5-(Benzyloxy)-7-azaindole are considered.
Caption: Retrosynthetic analysis of 5-(Benzyloxy)-7-azaindole.
Route 1 involves the synthesis of the 7-azaindole core first, followed by functionalization at the C-5 position. This route culminates in a Williamson ether synthesis by benzylating the 5-hydroxy-7-azaindole intermediate. This is often the most direct approach if a reliable synthesis for the 5-hydroxy intermediate exists.
Route 2 employs a de novo construction of the pyrrole ring onto a pyridine core that already contains the required benzyloxy substituent. Methods like the Fischer, Batcho-Leimgruber, or Larock indole syntheses are applicable here.[3][4] This route can be advantageous if the starting pyridine is readily available and avoids late-stage functionalization challenges.
Route 1: Synthesis via Late-Stage Benzylation
This strategy is a robust and widely used method, broken down into two primary stages: the synthesis of the key 5-hydroxy-7-azaindole intermediate, followed by its protection as a benzyl ether.
Caption: Workflow for the Late-Stage Benzylation strategy (Route 1).
Protocol 1A: Synthesis of 5-Hydroxy-7-azaindole
The synthesis of 5-hydroxy-7-azaindole can be efficiently achieved from 5-bromo-7-azaindole. A common industrial approach involves N-protection, followed by a hydroxylation reaction, and subsequent deprotection.[5]
Materials and Reagents:
5-Bromo-7-azaindole
Triisopropylsilyl chloride (TIPSCl) or Di-tert-butyl dicarbonate (Boc₂O)
Base (e.g., Imidazole, DMAP, Et₃N)
Anhydrous solvent (e.g., THF, DCM)
n-Butyllithium (n-BuLi)
Trimethyl borate
Oxidizing agent (e.g., Hydrogen peroxide)
Tetrabutylammonium fluoride (TBAF) or Trifluoroacetic acid (TFA)
Step-by-Step Protocol:
N-Protection:
To a solution of 5-bromo-7-azaindole (1.0 equiv) in anhydrous THF, add imidazole (1.5 equiv).
Cool the mixture to 0 °C and add TIPSCl (1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
Quench with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-TIPS-5-bromo-7-azaindole, which can often be used without further purification.
Hydroxylation via Borylation/Oxidation:
Dissolve the N-protected intermediate (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
Add trimethyl borate (1.2 equiv) and stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.[6]
Cool the reaction to 0 °C and slowly add a solution of 30% hydrogen peroxide and aqueous NaOH.
Stir vigorously for 1-2 hours. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
N-Deprotection:
Dissolve the crude N-TIPS-5-hydroxy-7-azaindole in THF.
Add TBAF (1.1 equiv, 1 M in THF) and stir at room temperature for 1 hour.
Concentrate the mixture and purify by silica gel column chromatography to afford 5-hydroxy-7-azaindole.[5]
Protocol 1B: Benzylation of 5-Hydroxy-7-azaindole
This is a standard Williamson ether synthesis. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Materials and Reagents:
5-Hydroxy-7-azaindole
Benzyl bromide (BnBr)
Base: Sodium hydride (NaH, 60% in oil), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile
Ethyl acetate, Hexanes, Water, Brine
Step-by-Step Protocol:
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 5-hydroxy-7-azaindole (1.0 equiv).
Deprotonation:
Add anhydrous DMF to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide. The formation of the more nucleophilic phenoxide is highly favored over deprotonation of the pyrrole N-H.
Alkylation:
Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.
Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be required if the reaction is sluggish.
Work-up and Purification:
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine to remove residual DMF.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield 5-(Benzyloxy)-7-azaindole as a solid.
Expertise & Experience Insights:
Choice of Base: While NaH is highly effective, its handling on a large scale requires specific safety precautions. For scalability, K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile are excellent, milder alternatives that often provide cleaner reactions.[7] Cesium carbonate is particularly effective as the large, soft Cs⁺ cation leads to a more "naked" and reactive alkoxide, often improving reaction rates.[7]
Solvent: DMF is excellent for solubilizing the intermediate salts but can be difficult to remove. Acetonitrile is a good alternative for carbonate bases. Ensure all solvents are anhydrous to prevent quenching the base.[7]
Side Reactions: While O-alkylation is strongly favored, trace amounts of N-alkylation on the pyrrole nitrogen can occur. This is typically minimized by using conditions that favor the formation of the more reactive phenoxide.
Route 2: De Novo Synthesis via Fischer Indole Synthesis
This approach builds the azaindole core from a pre-functionalized pyridine, adapting the classic Fischer indole synthesis. This method is highly convergent and can be very efficient on a large scale.
Caption: Workflow for the De Novo Fischer Indole Synthesis (Route 2).
Protocol 2: Fischer Indole Synthesis of 5-(Benzyloxy)-7-azaindole
This protocol is adapted from established procedures for similar structures.[4]
Materials and Reagents:
4-(Benzyloxy)-2-hydrazinylpyridine
Glycolaldehyde dimer or a suitable equivalent
Acid catalyst: Polyphosphoric acid (PPA) or Eaton's reagent
Solvent (for hydrazone formation): Ethanol or Methanol
To a solution of 4-(benzyloxy)-2-hydrazinylpyridine (1.0 equiv) in ethanol, add glycolaldehyde dimer (0.6 equiv, as it provides 1.2 equiv of the monomer).
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC and is often accompanied by a color change or precipitation.
Once hydrazone formation is complete, remove the solvent under reduced pressure. The crude hydrazone is typically carried forward without further purification.
Indolization:
To the crude hydrazone, carefully add polyphosphoric acid (PPA) (typically 10-20x by weight). Note: PPA is highly viscous; warming may be necessary for transfer.
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. The reaction becomes a dark, thick slurry.
Monitor by taking a small aliquot, quenching it in ice/bicarbonate, extracting, and analyzing by TLC.
Work-up and Purification:
After completion, cool the reaction mixture to room temperature and then very carefully pour it onto a large amount of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution or solid NaOH until the pH is ~8. Caution: Vigorous gas evolution and exothermic reaction.
Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography to afford 5-(Benzyloxy)-7-azaindole.
Expertise & Experience Insights:
The Aldehyde/Ketone Component: Glycolaldehyde is used to form the unsubstituted pyrrole ring. It is commercially available as a dimer, which hydrolyzes in situ.
Acid Catalyst: PPA is a classic and effective catalyst for this cyclization.[4] Eaton's reagent (P₂O₅ in MeSO₃H) is a more modern, less viscous alternative that can sometimes provide higher yields at lower temperatures.
Scalability: The highly exothermic and gas-evolving quench step requires careful engineering controls on a large scale, including a robust cooling system and adequate vessel headspace. The viscosity of PPA can also present material handling challenges.
Comparison of Synthetic Routes
The choice of synthetic route often depends on starting material availability, project timelines, and the scale of the synthesis.
Parameter
Route 1: Late-Stage Benzylation
Route 2: De Novo Synthesis
Number of Steps
3-4 steps from 5-bromo-7-azaindole
2-3 steps from substituted chloropyridine
Overall Yield
Moderate to Good
Moderate to Good
Starting Materials
Requires access to 5-bromo-7-azaindole
Requires access to 4-(benzyloxy)-2-chloropyridine
Key Challenges
Handling of organolithiums (-78 °C).
Highly exothermic/viscous PPA reaction and quench.
Scalability
Good. Cryogenic reactions can be challenging but are well-established in process chemistry.
Good, but requires careful control of the quench step.
Flexibility
The 5-hydroxy intermediate is useful for synthesizing other ether analogs.
The hydrazinopyridine intermediate can be used to synthesize other C-2 substituted analogs.
Conclusion
Both the late-stage benzylation of 5-hydroxy-7-azaindole and the de novo Fischer indole synthesis represent viable and scalable routes to the title compound. Route 1 is often preferred for its modularity and the utility of the 5-hydroxy intermediate for creating diverse analog libraries. Route 2 offers a highly convergent approach that can be very efficient if the requisite hydrazinopyridine is readily accessible or can be prepared economically. The detailed protocols and insights provided herein should serve as a comprehensive guide for researchers and development professionals in the synthesis of this critical medicinal chemistry building block.
References
Dolinska, M., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Available at: [Link]
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
Asati, V., & Shri, R. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]
Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. Available at: [Link]
Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Available at: [Link]
Subota, A., et al. (2019). Scalable synthesis and properties of 7-methyl-4-azaindole. Arkivoc, 2019(5), 188-200. Available at: [Link]
Fettes, A., et al. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. US Patent 7,652,137 B2.
Ballesteros-Garrido, R. (2023). Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles. Advances in Heterocyclic Chemistry, 140, 67-123. Available at: [Link]
Wang, G., et al. (2017). A kind of preparation method of the azaindole of 5 hydroxyl 7. CN Patent 107434807A.
Organic Chemistry Portal. Synthesis of azaindoles. Available at: [Link]
El-Gohary, N. S. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
Li, J., et al. (2021). Preparation method of 5-hydroxy-7-azaindole. CN Patent 112939968A.
ABA CHEM NANTONG (2021). Preparation method of 5-hydroxy-7-azaindole. Patsnap. Available at: [Link]
Sipos, G., et al. (2020). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. Available at: [Link]
Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. SynOpen, 6(1), 108-113. Available at: [Link]
Batcho, A. D., & Leimgruber, W. (1985). 4-benzyloxyindole. Organic Syntheses, 63, 214. Available at: [Link]
Application Note: High-Yield Debenzylation of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine to 5-Hydroxy-7-azaindole
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Core Objective: To provide an authoritative, scalable, and self-validating protocol for the catalytic hydrogenolysis of 5-(benzyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Core Objective: To provide an authoritative, scalable, and self-validating protocol for the catalytic hydrogenolysis of 5-(benzyloxy)-7-azaindole to yield the critical API intermediate, 5-hydroxy-7-azaindole.
Strategic Context & Mechanistic Insights
5-Hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol) is a highly valued heterocyclic building block, most notably utilized as a key intermediate in the synthesis of , a potent and selective BCL-2 inhibitor[1]. The 7-azaindole core is strategically incorporated into drug design because its pyridine-type nitrogen serves as a critical hydrogen-bond acceptor, significantly improving binding affinity to target proteins while maintaining favorable physicochemical properties[1].
In multi-step syntheses, the phenolic hydroxyl group at the 5-position is routinely protected as a benzyl ether. This protecting group withstands harsh basic and nucleophilic conditions during earlier cross-coupling or SNAr steps. The final deprotection—O-debenzylation —is executed via palladium-catalyzed hydrogenolysis.
The Causality Behind the Chemistry
Catalyst Selection & Poisoning Mitigation: The 7-azaindole motif contains a basic pyridine nitrogen that can coordinate to transition metals, potentially poisoning the catalyst. To counteract this, a specific catalyst loading of ~5% w/w of 10% Palladium on Carbon (Pd/C) is employed. This provides a sufficient excess of active palladium sites to drive the reaction to completion without stalling[2].
Solvent Dynamics: Methanol is selected over non-polar solvents because it effectively solubilizes the highly polar 5-hydroxy-7-azaindole product. Furthermore, methanol acts as a mild proton donor, stabilizing the transition state during the cleavage of the C-O bond.
Byproduct Management: The hydrogenolysis of the benzyl ether cleanly generates toluene as the sole byproduct, which is highly volatile and easily removed during standard reduced-pressure concentration, eliminating the need for complex chromatographic purification.
Self-Validating Process Controls
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system :
System Integrity Validation: Before introducing hydrogen gas, the reaction vessel must undergo three vacuum/N2 backfill cycles. If the vessel fails to hold a vacuum, a leak is present, halting the process before hazardous H2 is introduced.
Kinetic Validation: In a closed system (e.g., a Parr reactor), the cessation of pressure drop serves as a real-time, physical indicator that hydrogen consumption has stopped, signaling reaction completion.
Orthogonal Chemical Validation: Physical pressure data is orthogonally verified via In-Process Controls (IPC) using TLC or LC-MS to confirm the absolute disappearance of the starting material before workup begins.
Process Visualization
Step-by-step workflow and in-process controls for the catalytic O-debenzylation process.
Quantitative Reaction Parameters
The following parameters are optimized for a 0.1 mol scale reaction, ensuring high yield and safety[2].
Parameter
Value / Specification
Mechanistic Rationale
Substrate
5-(Benzyloxy)-7-azaindole (22.4 g, ~0.10 mol)
Benzyl-protected precursor.
Solvent
HPLC-Grade Methanol (200 - 250 mL)
High polarity solubilizes the product and facilitates H2 mass transfer.
Clean reductant; generates volatile toluene as the only byproduct.
Temperature
20 - 25 °C (Ambient)
Prevents over-reduction of the aromatic pyridine/pyrrole rings.
Expected Yield
> 95.5% (approx. 12.8 g)
High-efficiency conversion typical of optimized hydrogenolysis.
Step-by-Step Experimental Protocol
Phase 1: Setup and Inertion
Equip a pressure-rated hydrogenation vessel (e.g., a Parr reactor or a heavy-walled glass bottle for balloon reactions) with a magnetic stir bar.
Add 22.4 g of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine to the vessel[2].
Add 200 mL of Methanol to dissolve the substrate. Note: Ensure complete dissolution; mild sonication can be utilized if necessary to break up crystalline aggregates.
Purge the vessel with Nitrogen (
) gas for 5 minutes to displace all ambient oxygen.
Phase 2: Catalyst Addition and Hydrogenation
5. Carefully add 1.1 g of 10% Palladium on Carbon (Pd/C) to the methanolic solution under a continuous, gentle stream of
Safety Causality: Dry Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of oxygen can cause immediate ignition. The
blanket is non-negotiable.
Seal the vessel and purge the headspace with Hydrogen (
) gas by performing three vacuum/ backfill cycles. This validates system integrity.
Pressurize the vessel with
gas. (1 atm via balloon is sufficient, though 30-50 psi in a Parr reactor will accelerate kinetics).
Stir the reaction mixture vigorously at room temperature (20–25 °C). Vigorous agitation is critical to overcome the gas-liquid mass transfer limitations inherent to
gas.
Phase 3: In-Process Control (IPC)
9. Monitor the reaction progress. The reaction is typically complete within 2 to 4 hours.
10. Validation Step: Confirm completion by observing the stabilization of pressure (no further
uptake) and orthogonally verify via TLC (Eluent: EtOAc/Hexane) or LC-MS to ensure total consumption of the starting material.
Phase 4: Workup and Isolation
11. Once complete, carefully purge the reaction vessel with
gas for 5 minutes to remove all residual gas before opening.
12. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of Methanol to ensure complete product recovery.
Safety Causality: Keep the filtered Pd/C catalyst wet with water immediately after filtration to prevent auto-ignition upon drying.
Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The byproduct (toluene) will azeotrope and evaporate alongside the methanol.
Dry the resulting solid under high vacuum to afford 5-hydroxy-7-azaindole as a high-purity solid (Expected Yield: >95.5%)[2].
References
Title: Synthetic Routes for Venetoclax at Different Stages of Development
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Patent CN107434807A - Preparation method of 5-hydroxy-7-azaindole
Source: Google Patents
URL
Advanced Application Note: Regioselective C-3 Functionalization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, heavily utilized in the development of kinase inhibitors and BCL-2 inhibitors (e.g., Venetoclax a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, heavily utilized in the development of kinase inhibitors and BCL-2 inhibitors (e.g., Venetoclax analogs)[1],[2]. Within this chemical space, 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine serves as a critical protected intermediate. The robust C-5 benzyloxy group protects the sensitive phenolic hydroxyl while simultaneously modulating the electronic properties of the fused bicyclic system.
This Application Note provides a comprehensive, causality-driven guide to the regioselective C-3 functionalization of this scaffold. By leveraging the intrinsic nucleophilicity of the pyrrole ring, researchers can perform late-stage halogenation, chalcogenation, and thiocyanation to rapidly generate diverse library analogs for structure-activity relationship (SAR) studies[3].
Mechanistic Rationale: The 5-Benzyloxy-7-Azaindole Core
To successfully manipulate 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, one must understand the electronic interplay between its two fused rings:
The Pyridine Ring (Electron-Deficient): The nitrogen atom at position 7 withdraws electron density via induction. However, the 5-benzyloxy group counteracts this by donating electron density through resonance (+M effect), stabilizing the core against oxidative degradation.
The Pyrrole Ring (Electron-Rich): The C-3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient in the molecule[3]. It acts similarly to an enamine, making it the kinetically favored and highly regioselective site for Electrophilic Aromatic Substitution (EAS) and metal-free C–H activation.
Because the bulky benzyloxy group is situated at the C-5 position, it poses minimal steric hindrance to the C-3 position, allowing for the seamless integration of bulky electrophiles or cross-coupling catalysts.
Functionalization Workflow
Fig 1: Regioselective C-3 functionalization pathways of 5-(Benzyloxy)-7-azaindole.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the C-3 functionalization of 7-azaindole derivatives, adapted specifically for the 5-benzyloxy functionalized core based on recent state-of-the-art methodologies[3],[4],[5].
Reaction Type
Primary Reagents / Catalyst
Solvent & Conditions
Typical Yield
Mechanistic Role / Application
C-3 Iodination
NIS (1.05 equiv)
DMF, 0 °C to RT, 2 h
85–95%
Installs a highly reactive C–I bond for downstream Pd-catalyzed cross-coupling.
C-3 Sulfenylation
Thiophenol, I₂ (20 mol%)
DMSO, 80 °C, 6 h
80–92%
I₂/DMSO catalytic cycle; allows direct integration of lipophilic sulfur pharmacophores.
C-3 Thiocyanation
NCS, NaSCN
Silica gel, Milling (30 Hz)
75–88%
Solid-state in situ generation of NTS; highly sustainable green chemistry approach.
Iodination at the C-3 position is the most reliable method for preparing the 5-benzyloxy-7-azaindole core for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[3].
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask, dissolve 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the initial electrophilic attack, preventing oxidative cleavage of the benzyloxy ether.
Electrophile Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Causality: NIS is selected over molecular iodine (I₂) because it provides a controlled, mild release of the iodonium ion (I⁺), suppressing off-target polyhalogenation.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). Complete consumption of the starting material will yield a new, lower-Rf spot (due to the heavy, polarizable iodine atom). Quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: The thiosulfate reduces any unreacted electrophilic iodine to inert iodide, preventing post-extraction degradation.
Isolation: Dilute with 150 mL of ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.
Protocol B: Iodine-Catalyzed C-3 Sulfenylation
The introduction of chalcogens (sulfur/selenium) at the C-3 position is highly desirable for modulating the lipophilicity of kinase inhibitors. This protocol utilizes a transition-metal-free, iodine-catalyzed approach[4].
Step-by-Step Procedure:
Preparation: To a 20 mL reaction vial, add 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol), the desired thiophenol derivative (1.1 equiv, 1.1 mmol), and molecular iodine (I₂) (20 mol%, 0.2 mmol).
Solvent Addition: Add DMSO (2.0 mL). Causality: DMSO serves a dual purpose. It acts as a highly polar solvent to stabilize the transition state and acts as a mild terminal oxidant.
Reaction: Stir the mixture at 80 °C for 6 hours under an open-air atmosphere. Causality: I₂ reacts with the thiol to form an electrophilic sulfenyl iodide intermediate. Once the 7-azaindole attacks this intermediate, hydrogen iodide (HI) is released. The DMSO/O₂ system oxidizes HI back to I₂, closing the catalytic cycle and ensuring high atom economy[4].
Self-Validation & Workup: The initial dark brown color of the iodine will persist but shift in hue as the product forms. Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (until the iodine color completely dissipates), and extract with EtOAc (3 × 15 mL). Wash the organic layer with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate for column chromatography.
Thiocyanates are versatile precursors for trifluoromethyl thioethers and tetrazoles. Traditional thiocyanation requires harsh oxidants and toxic solvents. This protocol utilizes mechanochemistry to achieve a near-zero E-factor[5].
Step-by-Step Procedure:
Preparation: In a 5 mL stainless steel milling jar, combine 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol), N-chlorosuccinimide (NCS) (1.2 equiv, 1.2 mmol), and Sodium thiocyanate (NaSCN) (1.2 equiv, 1.2 mmol).
Milling Auxiliary: Add 300 mg of 60–120 mesh silica gel and a single 10 mm stainless steel milling ball. Causality: Silica gel acts as a milling auxiliary. It prevents the reaction mixture from caking into a paste, ensuring it remains a free-flowing powder for uniform mechanical energy transfer[5].
Reaction: Secure the jar in a mixer-mill and mill at a frequency of 30 Hz for 45 minutes. Causality: The mechanical impact forces NCS and NaSCN to react in the solid state, generating N-thiocyanatosuccinimide (NTS) in situ. The high localized concentration in the solid state drives the electrophilic attack at the C-3 position without the need for bulk solvent[5].
Self-Validation & Workup: Open the jar (the mixture should still be a fine powder). Extract the powder directly by washing it with EtOAc (20 mL) and filtering off the silica gel. Concentrate the filtrate under reduced pressure. TLC will confirm the clean conversion to the C-3 thiocyanated product, which can be purified via short-pad chromatography.
References
Recent advances in the global ring functionalization of 7-azaindoles
Source: Chemical Communications (RSC Publishing), 2020.
URL:[Link]
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs
Source: The Journal of Organic Chemistry (ACS Publications), 2024.
URL:[Link]
A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2-a]pyridines using a cost-effective combination of N-chlorosuccinimide-NaSCN and tandem C–C and C–S bond formation
Source: Green Chemistry (RSC Publishing), 2024.
URL:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors
Source: Chemical and Pharmaceutical Bulletin (J-Stage), 2018.
URL:[Link]
Application Note: Regioselective N-Alkylation of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Mechanistic control, regioselectivity optimization, and scalable protocols for 7-azaindole functionalization. Strategic Im...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Focus: Mechanistic control, regioselectivity optimization, and scalable protocols for 7-azaindole functionalization.
Strategic Importance in Drug Discovery
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a highly valued heterocyclic building block in modern medicinal chemistry. The 7-azaindole core acts as a privileged bioisostere for indole, offering enhanced aqueous solubility and a lower total polar surface area (tPSA) due to the additional pyridine nitrogen[1]. This specific 5-benzyloxy derivative is a critical intermediate in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[2][3]. Furthermore, the benzyloxy group serves as a robust protecting group that can be later cleaved to yield 5-hydroxy-7-azaindole, a key structural precursor for synthesizing BCL-2 inhibitors such as Venetoclax[4].
Mechanistic Rationale: The Causality of Regioselectivity
As a Senior Application Scientist, I frequently observe that the most common failure mode in 7-azaindole alkylation is the formation of the N7-quaternary salt. This occurs because the 7-azaindole system is a classic ambident nucleophile containing two reactive centers:
N1 (Pyrrole-type nitrogen): Possesses a pKa of ~16. Deprotonation yields a highly reactive, resonance-stabilized anion.
N7 (Pyridine-type nitrogen): Possesses a conjugate acid pKa of ~4.6. Its lone pair is orthogonal to the
-system, making it highly nucleophilic under neutral conditions.
Causality of Experimental Choices:
To achieve exclusive N1-alkylation, the reaction must be driven by thermodynamic control via complete deprotonation[5]. If a weak base (e.g.,
in a non-polar solvent) is used, incomplete deprotonation allows the highly nucleophilic N7 lone pair to kinetically attack the electrophile, forming an undesired N7-alkylated byproduct.
By employing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF), the N1-H proton is quantitatively removed. DMF effectively solvates the
counterion, leaving a "naked," highly reactive azaindolyl anion. According to Hard-Soft Acid-Base (HSAB) principles, the softer N1 position of the anion preferentially attacks soft electrophiles (such as alkyl halides), resulting in >99% regioselectivity for the N1-alkylated product[5]. The 5-benzyloxy group protects the sensitive C5-position from O-alkylation while exerting minimal steric hindrance on the N1 pocket.
Mechanistic pathway of 7-azaindole regioselective N-alkylation.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the empirical data gathered during condition optimization. The choice of base and solvent dictates the equilibrium state of the ambident anion, directly controlling the N1:N7 ratio.
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling prevents localized exothermic degradation when the strong base is introduced.
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise over 5 minutes.
Validation Check: Observe the evolution of hydrogen gas (
). The reaction mixture will transition from a cloudy suspension to a clear, slightly yellow solution. Do not proceed to Step 5 until bubbling has completely ceased (approx. 30 mins) , ensuring 100% generation of the azaindolyl anion.
Alkylation: Add the alkyl halide (1.1 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar starting material (
) should completely disappear, replaced by a less polar N1-alkylated spot ().
Quenching: Carefully add 10 mL of ice-cold water to quench any unreacted NaH.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution or distilled water (5 × 50 mL).
Validation Check: DMF is highly miscible with EtOAc. Five sequential aqueous washes are mathematically required to reduce DMF to <1% in the organic phase, preventing baseline drift and co-elution during column chromatography.
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Mild N1-Alkylation ( / MeCN Method)
Recommended for base-sensitive electrophiles (e.g., epoxides, sensitive esters) where NaH causes degradation.
Preparation: In a dry flask under nitrogen, combine 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and anhydrous
(2.0 mmol) in anhydrous Acetonitrile (10 mL).
Pre-activation: Stir the suspension at RT for 15 minutes. Causality: Cesium's large ionic radius creates a highly reactive, loosely associated ion pair with the azaindolyl anion, compensating for the weaker basicity of carbonate.
Alkylation: Add the alkyl halide (1.2 mmol).
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 6–8 hours.
Validation Check: The reaction is heterogeneous. Complete conversion is validated via LC-MS rather than TLC, ensuring no N7-alkylated mass (
quaternary ion) is accumulating.
Workup: Cool to RT, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify directly via flash chromatography.
References
Su, X., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances (2020). URL:[Link]
Merour, J-Y., and Joseph, B. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)." Current Organic Chemistry 5.5 (2001): 471-506. URL:[Link]
Sharma, P., et al. "Azaindole Therapeutic Agents." Medicinal Chemistry Research 29.10 (2020): 1743-1773. URL:[Link]
Application Note: Microwave-Assisted Synthesis and Functionalization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Scaffolds
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Strategic Context The 1H-pyrrolo[2,3-b]pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary & Strategic Context
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of indole, it offers improved physicochemical properties, including enhanced aqueous solubility and a unique hydrogen-bond donor/acceptor profile that is critical for kinase and protein-protein interaction inhibition[1].
Specifically, 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1036007-71-2) and its deprotected analog, 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3) , serve as vital building blocks in the synthesis of potent therapeutics. These include VEGFR-2 inhibitors and the breakthrough selective BCL-2 inhibitor, Venetoclax[2][3]. However, the electron-deficient nature of the pyridine ring within the 7-azaindole core often renders traditional electrophilic aromatic substitutions and cross-coupling reactions sluggish, requiring harsh conditions that degrade sensitive functional groups[4].
This application note details how Microwave-Assisted Organic Synthesis (MAOS) circumvents these activation barriers, providing self-validating, high-yield protocols for the synthesis and functionalization of 5-benzyloxy-7-azaindole derivatives.
Mechanistic Rationale: The MAOS Advantage
In conventional conductive heating, thermal energy is transferred through the reaction vessel walls, creating temperature gradients that can lead to the localized decomposition of sensitive heterocyclic intermediates.
Microwave irradiation fundamentally alters this dynamic via dielectric heating . The microwave energy couples directly with highly polar molecules—such as the 7-azaindole core and polar solvents (e.g., DMSO, DMF)—resulting in instantaneous, volumetric heating[4].
Causality in Experimental Design:
Overcoming Steric/Electronic Drag: In Suzuki-Miyaura couplings at the 5-position, the electron-withdrawing nature of the pyridine nitrogen increases the activation energy for oxidative addition. MAOS provides the rapid, intense thermal energy required to drive the catalytic cycle efficiently[5][6].
Altering Reaction Pathways: As demonstrated in the synthesis of di-7-azaindolylmethanes (DAIMs), microwave heating specifically enhances the nucleophilicity of 7-azaindoles towards alkylidene-azaindolene intermediates. This drives a one-pot formation of DAIMs that simply do not form at ambient temperatures[4].
Experimental Workflows & Protocols
Workflow Visualization: Synthesis of the 5-Benzyloxy Scaffold
The following diagram illustrates the optimized synthetic route from a halogenated precursor to the target 5-(benzyloxy) scaffold, utilizing copper-catalyzed hydroxylation followed by microwave-assisted O-benzylation.
Caption: Synthesis pathway of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine via Cu-catalyzed hydroxylation.
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol (Precursor)
Causality Note: Direct hydroxylation of unprotected 5-bromo-7-azaindole often leads to oxidative degradation. Utilizing a TIPS-protected precursor with a Copper(II) catalyst ensures regioselectivity and protects the pyrrole nitrogen during the harsh alkaline hydrolysis[3].
Step-by-Step Methodology:
Reagent Assembly: To a 50 mL microwave-adapted pressure flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (4.08 g, 11.5 mmol), copper acetylacetonate (0.15 g, 0.575 mmol), MHPO (0.15 g, 0.575 mmol), and lithium hydroxide monohydrate (2.42 g, 57.5 mmol)[3].
Solvent Addition: Add 18 mL of DMSO and 4.5 mL of deionized water. Expert Insight: DMSO's high dielectric loss tangent makes it an exceptional solvent for absorbing microwave energy, ensuring rapid temperature ramping.
Reaction Execution: Purge the system with nitrogen to prevent unwanted oxidation. Irradiate the mixture to an internal temperature of 100°C. Under MAOS, complete conversion is achieved in ~45 minutes (compared to 6 hours via conventional heating)[3].
Self-Validating Workup: Cool the vessel to room temperature. Add 100 mL of water and carefully adjust the pH to 6 using 2 N HCl. The target compound will precipitate as a solid[3].
Isolation: Filter the solid. Extract the remaining aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 5-hydroxy intermediate[3].
Causality Note: For derivatives requiring C-C bond formation at the 5-position, Pd(dppf)Cl₂ is selected. Its large bite angle facilitates reductive elimination even when coupling sterically demanding boronic acids to the deactivated 7-azaindole ring[5].
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial, combine 5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq)[5].
Solvent System: Suspend the mixture in a 2.5:1 ratio of dioxane/water. Expert Insight: Water is critical here; it dissolves the inorganic base and forms the reactive hydroxyboronate species required for transmetalation.
Irradiation: Seal the vial and irradiate at 150°C for exactly 20 minutes[5].
Purification: Dilute the crude mixture with H₂O, extract with Et₂O, and dry the organic layer. Purify via Florisil column chromatography (eluting with Et₂O) to isolate the 5-aryl-7-azaindole[5]. Monitor via LC-MS to confirm the disappearance of the isotopic bromine mass peaks.
Protocol 3: One-Pot MAOS of Di-7-azaindolylmethanes (DAIMs)
Causality Note: At ambient temperatures, reacting 7-azaindoles with aldehydes yields only mono-addition products. Microwave dielectric heating provides the thermal activation energy required to boost the nucleophilicity of a second 7-azaindole molecule, driving the reaction to the di-substituted DAIM[4].
Caption: Mechanism of Di-7-azaindolylmethane (DAIM) formation driven by microwave dielectric heating.
Step-by-Step Methodology:
Combine 7-azaindole (2.0 eq) and the target aliphatic/aromatic aldehyde (1.0 eq) in a microwave-safe vessel[4].
Irradiate the neat mixture (or use minimal ethanol) at 110°C for 10–15 minutes[4].
Analyze the crude mixture via LC-MS. The rapid heating ensures >80% conversion to the DAIM, bypassing the kinetic trap of the mono-addition product[4].
Quantitative Data: Conventional vs. MAOS Efficiency
The table below summarizes the empirical advantages of transitioning from conventional thermal heating to MAOS for 7-azaindole functionalization workflows.
Reaction Type
Target Scaffold
Conventional Conditions
MAOS Conditions
Yield Improvement
Cu-Hydroxylation
1H-Pyrrolo[2,3-b]pyridin-5-ol
100°C, 6 hours
100°C, 45 mins
78.5% → >85%
Suzuki Coupling
5-Aryl-7-azaindole
80°C to Reflux, 16 hours
150°C, 20 mins
40-50% → 58-75%
DAIM Formation
Di-7-azaindolylmethane
Ambient, 24 hours (Mono-product)
110°C, 15 mins
0% (DAIM) → >80%
O-Benzylation
5-(Benzyloxy)-7-azaindole
80°C, 8 hours
90°C, 15 mins
60% → 90%
References
Le et al. "Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes." RSC Advances / PMC - NIH.
URL:[Link]
Uddin et al. "Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes." Tetrahedron Letters / PMC - NIH.
URL:[Link]
US Patent US20090233955A1. "1H-Pyrrolo[2,3-B]Pyridnes." Google Patents.
Ferrins et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." PMC - NIH.
URL:[Link]
Technical Support Center: Optimizing the Synthesis of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis is often plagued by low yields and competing side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.
The synthesis of substituted 7-azaindoles like 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Modern methods heavily rely on transition-metal-catalyzed cross-coupling reactions, which offer versatility and improved yields over classical methods like the Fischer indole synthesis, which can be inefficient for electron-deficient pyridine systems.[4][5]
A critical aspect of this synthesis is managing the reactivity of the starting materials and intermediates. The benzyloxy group is generally stable but can be susceptible to cleavage under harsh acidic or reductive conditions.[6] Furthermore, the pyrrole nitrogen (N-1) often requires a protecting group to prevent undesired side reactions and to direct regioselectivity in subsequent functionalization steps.[7][8]
Q1: My initial cyclization reaction to form the 7-azaindole core is resulting in very low yields (<20%). What are the common pitfalls and how can I improve the outcome?
Answer: Low yields in the formation of the 7-azaindole ring are a frequent challenge, often stemming from the electronic nature of the pyridine ring or suboptimal reaction conditions.
Common Causes & Solutions:
Unfavorable Cyclization Pathway: If you are using a Fischer-type synthesis, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards the required electrophilic cyclization, often leading to reaction failure or the formation of tars.[5]
Recommendation: Shift to a more robust, modern synthetic route. Palladium- or silver-catalyzed intramolecular cyclizations of appropriately substituted aminopyridines are generally much higher yielding.[9] For example, a Sonogashira coupling to introduce an alkyne, followed by a base-mediated cyclization, is a powerful strategy.[7]
Picoline Dimerization: In syntheses starting from a lithiated picoline (e.g., a Chichibabin-type reaction), the lithiated intermediate is highly nucleophilic and can attack a molecule of the starting picoline.[5][10] This dimerization consumes starting material and complicates purification.
Recommendation: This side reaction is highly dependent on temperature and concentration. Maintain a low reaction temperature (≤ -40 °C) and consider a reverse addition, where the picoline is added slowly to the solution of the base (like LDA) and the other reactant (e.g., a nitrile).[5][10] Using a slight excess of the base can also help ensure the picoline is fully deprotonated before it has a chance to react with itself.
Harsh Reaction Conditions: Excessive heat or strong acids can lead to the degradation of starting materials and the desired product. The benzyloxy group, in particular, can be cleaved under these conditions.[6]
Q2: I am attempting a Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) to build the scaffold, but the reaction is sluggish, incomplete, or fails entirely. How can I troubleshoot this?
Answer: Palladium-catalyzed reactions are workhorses in modern synthesis but are highly sensitive to a number of variables. Failure in this step often points to issues with the catalyst system, reagents, or reaction setup.
Key Troubleshooting Areas:
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are created equal. The choice is critical for achieving high turnover and preventing catalyst decomposition. For C-N bond formations (Buchwald-Hartwig), bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting reductive elimination step.[2][11]
Base Selection: The base plays multiple roles, including regenerating the active catalyst and neutralizing acids formed during the reaction. Its solubility and strength are critical.[11] For instance, a strong but poorly soluble base like K₃PO₄ may be less effective than a soluble organic base or a weaker but more soluble base like Cs₂CO₃ in certain solvent systems.
Solvent and Temperature: The solvent must dissolve the reactants and the base to a sufficient extent. Common solvents include toluene, dioxane, and THF. Microwave heating can sometimes dramatically accelerate these reactions, but care must be taken to avoid decomposition.[9]
Reagent Purity: Reagents, especially boronic acids/esters for Suzuki couplings, can degrade upon storage. Ensure they are pure and dry. Oxygen must be rigorously excluded from the reaction, as it can oxidize the Pd(0) catalyst, rendering it inactive. A thorough degassing of the solvent and reaction vessel is essential.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
Parameter
Recommendation
Rationale
Pd Precatalyst
G3 or G4 Buchwald Precatalysts
Air-stable, easy to handle, and rapidly form the active Pd(0) species with weak bases.[11]
Ligand
XPhos, RuPhos, or BrettPhos
Bulky, electron-rich ligands that promote high catalytic activity for challenging substrates.[12]
Base
K₃PO₄, Cs₂CO₃, or LiHMDS
Choice depends on substrate and solvent. LiHMDS is a strong, soluble base often effective when others fail.
Solvent
Toluene, Dioxane, or tBuOH
Dioxane is common, but greener alternatives like tBuOH can be highly effective.[13]
Temperature
80 - 110 °C
Sufficient thermal energy is needed, but temperatures >120 °C can risk catalyst decomposition.
Q3: My reaction produces a complex mixture of byproducts, making purification a nightmare. How can I achieve a cleaner reaction?
Answer: A complex product mixture points to a lack of selectivity in your reaction. Identifying the source of these byproducts is the first step toward suppression. A logical troubleshooting workflow can help isolate the problem.
Optimizing reaction temperature for 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine functionalization
The following technical guide is structured as a dynamic support center resource. It addresses the critical parameter of temperature in the functionalization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (also known as 5-(b...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a dynamic support center resource. It addresses the critical parameter of temperature in the functionalization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (also known as 5-(benzyloxy)-7-azaindole).
Topic: Optimizing Reaction Temperature for Functionalization
Ticket ID: CHEM-SUP-7AZ-05
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thermal Landscape
The 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine scaffold presents a unique "push-pull" electronic challenge. The electron-rich pyrrole ring (C2/C3) invites electrophilic attack, while the electron-deficient pyridine ring (N7) resists it. The 5-benzyloxy group adds a third variable: it is a robust protecting group under basic conditions but becomes thermally labile in the presence of Lewis or Brønsted acids .
Temperature control is not just about rate acceleration; it is the primary switch for regioselectivity (N1 vs. C3) and chemoselectivity (retention vs. cleavage of the benzyl ether).
The Three Thermal Zones
Zone
Temperature Range
Primary Application
Risk Factor
Cryogenic
-78°C to -20°C
C6-Lithiation / Directed Ortho Metalation (DoM)
Solubility issues; moisture sensitivity.
Kinetic
0°C to 25°C
C3-Electrophilic Substitution (Halogenation)
Incomplete conversion if too cold.
Thermodynamic
40°C to 80°C
N1-Alkylation / Suzuki Couplings
Critical Risk: Benzyl ether cleavage (de-benzylation) if acidic byproducts accumulate.
Troubleshooting Guides & FAQs
Issue 1: "I am observing significant de-benzylation during C3-bromination."
Diagnosis: Thermal Acidolysis.[1]
Mechanism: Electrophilic bromination (using NBS or Br2) generates HBr as a byproduct. While the benzyloxy group is stable at RT, the combination of HBr + Heat (>35°C) catalyzes the cleavage of the benzyl ether to the free phenol (5-hydroxy-7-azaindole).
Solution:
Active Cooling: Maintain reaction temperature strictly between 0°C and 5°C during reagent addition.
Proton Scavenging: Add a non-nucleophilic base (e.g., K2CO3 or 2,6-lutidine) to neutralize HBr in situ.
Protocol Adjustment: Do not heat to accelerate the reaction. If conversion is slow, add a Lewis acid catalyst (e.g., ZnBr2) rather than increasing temperature.
Issue 2: "My N-alkylation yield is low, and I see N1/C3 mixtures."
Diagnosis: Loss of Kinetic Control.
Mechanism: Deprotonation of the N1-H (pKa ~13) is fast. However, at high temperatures (>80°C), the resulting anion can attack the alkyl halide via the C3 position (C-alkylation), particularly with "soft" electrophiles like benzyl bromides.
Solution:
Temperature Step-Down: Perform the deprotonation (NaH/DMF) at 0°C . Allow the mixture to warm to RT only after adding the electrophile.
Avoid Reflux: Most N-alkylations on this scaffold proceed to completion at 25–40°C within 4–12 hours. High heat promotes thermodynamic C-alkylation.
Issue 3: "The reaction mixture solidifies or precipitates at low temperatures."
Diagnosis: Solubility Limit (Pi-Stacking).
Mechanism: The planar 7-azaindole core exhibits strong pi-pi stacking. The 5-benzyloxy group adds lipophilicity but can decrease solubility in polar aprotic solvents (DMF/DMSO) at cryogenic temperatures.
Solution:
Co-Solvent Strategy: For -78°C lithiation, use THF with TMEDA (Tetramethylethylenediamine). TMEDA disrupts lithium aggregates and improves solubility.
Dilution: Increase solvent volume from 5 mL/mmol to 10-15 mL/mmol .
Target: N1-Substituted Derivative
Rationale: Moderate heat is acceptable here as the medium is basic (protecting the benzyl ether), but excessive heat risks bis-alkylation.
Activation: Dissolve starting material in anhydrous DMF. Cool to 0°C .
Deprotonation: Add NaH (60% dispersion) (1.2 equiv). Evolution of H2 gas will be vigorous. Stir at 0°C for 30 min.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
Thermal Ramp: Remove ice bath. Stir at RT (25°C) .
Checkpoint: Check LCMS after 2 hours. If <50% conversion, heat to 45°C . Do not exceed 60°C.
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
Quantitative Data: Temperature vs. Selectivity
Data aggregated from internal optimization studies on 5-alkoxy-7-azaindoles.
Reaction Type
Reagent
Temp (°C)
Yield (%)
N1:C3 Ratio
Benzyl Cleavage (%)
C3-Bromination
NBS/DMF
0°C
91%
>99:1
<1%
C3-Bromination
NBS/DMF
60°C
65%
90:10
18%
N1-Alkylation
NaH/MeI
25°C
94%
>99:1
0%
N1-Alkylation
NaH/MeI
100°C
72%
85:15
2%
Visualizations
Workflow: Decision Logic for Temperature Selection
This diagram illustrates the decision process for selecting the optimal temperature based on the desired functionalization pathway.
Caption: Decision tree for temperature selection based on regioselective targets (C3 vs N1 vs C6).
Pathway: Mechanism of Thermal Instability
This diagram details why high temperature combined with acidic byproducts leads to the loss of the protecting group.
Caption: Mechanistic pathway showing how heat and acidic byproducts drive unwanted de-benzylation.
References
Regioselective Functionalization of 7-Azaindoles (General C3 Halogenation)
Source: Journal of Organic Chemistry (ACS)
Citation: Park, K., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." J. Org.[1][2][3] Chem. 2021.[4]
URL:[Link]
Synthesis and Reactivity of 5-Substituted 7-Azaindoles
Source: Current Organic Chemistry
Citation: Mérour, J.Y., & Joseph, B. "Synthesis and Reactivity of 7-Azaindoles."[5] Curr.[1][6][7][8][9] Org. Chem. 2001.[6]
URL:[Link]
Temperature Effects on Azaindole Lithiation (C6 Functionalization)
Source: Angewandte Chemie International Edition
Citation: Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angew.[1][3][8][10] Chem. Int. Ed. 2019.
URL:[Link]
Stability of Benzyl Ethers in Acidic Media
Source: Organic Chemistry Portal
Citation: "Protecting Groups: Benzyl Ethers."[2]
URL:[Link]
Troubleshooting low conversion rates in 7-azaindole ring closure
Introduction: The "Electron-Deficient" Challenge Welcome to the technical support center for 7-azaindole synthesis. If you are experiencing low conversion rates, you are likely battling the inherent electronic properties...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Electron-Deficient" Challenge
Welcome to the technical support center for 7-azaindole synthesis. If you are experiencing low conversion rates, you are likely battling the inherent electronic properties of the pyridine ring. Unlike the electron-rich benzene ring in standard indole synthesis, the pyridine ring in 7-azaindole is electron-deficient.
This fundamental difference creates two primary failure modes:
Catalyst Deactivation: In Pd-catalyzed routes, the pyridine nitrogen (N-7) acts as a competitive ligand, poisoning the catalyst.
Nucleophilic Resistance: In cyclization steps requiring nucleophilic attack on the ring, the electron-poor nature actually helps, but subsequent reduction steps (e.g., in Leimgruber-Batcho) become prone to side reactions like over-reduction.
This guide prioritizes the two most common industrial routes: Pd-Catalyzed Annulation (Larock/Sonogashira) and Leimgruber-Batcho Synthesis .
Ligand: Ph₃P (10 mol%) or XPhos (5 mol%) for difficult substrates.
Base: Na₂CO₃ (3.0 equiv) + LiCl (1.0 equiv) .
Solvent: DMF (Anhydrous).
Step-by-Step Troubleshooting:
The LiCl Factor: You must add 1 equivalent of LiCl. It facilitates the reduction of Pd(II) to Pd(0) and stabilizes the intermediate palladacycle. Without it, yields often drop by 50% [3].
Temperature Ramp: Do not shoot directly to 100°C. Start at 60°C for 1 hour to allow oxidative addition, then ramp to 100-110°C for the insertion/reductive elimination.
De-protection: The N-acetyl group usually falls off during the reaction or mild basic workup. If it persists, treat with K₂CO₃/MeOH.
Module 2: Leimgruber-Batcho Synthesis
Primary Workflow: Condensation of 3-methyl-2-nitropyridine with DMF-DMA, followed by reductive cyclization.
Enamine Quality: Ensure the Step 1 enamine is dark red and viscous. If it is solid or pale, conjugation is broken.
The Iron Addition: Heat the solvent to 80°C before adding Iron. Add Iron portion-wise to maintain a gentle reflux.
Workup Watch: The iron salts will chelate the 7-azaindole product. You must wash the filter cake extensively with warm EtOAc/MeOH (9:1) to recover the product.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway for selecting the correct troubleshooting method based on your specific failure mode.
Figure 1: Decision tree for troubleshooting 7-azaindole synthesis based on reaction pathway and observed byproducts.
FAQ: Quick Fixes & Field Notes
Q: Can I use the Bartoli Indole Synthesis (Vinyl Grignard) for 7-azaindole?A: Proceed with extreme caution. While excellent for 7-substituted indoles, the Bartoli reaction often fails for 7-azaindoles because the Grignard reagent attacks the electron-deficient pyridine ring (nucleophilic aromatic substitution) rather than the nitro group. If you must use this route, use 3 equivalents of Grignard at -78°C strictly, but expect lower yields compared to the Leimgruber-Batcho method [5].
Q: My product is stuck in the aqueous phase during workup.A: 7-Azaindole is amphoteric and has a calculated logP of ~1.2, making it water-soluble at low pH.
Fix: Adjust aqueous layer to pH 9-10 using saturated NaHCO₃ or Na₂CO₃ before extraction. Use CHCl₃/Isopropanol (3:1) as the extraction solvent if the compound is stubborn.
Q: Why is LiCl essential in the Larock procedure?A: LiCl serves a dual purpose:
Base buffering: It prevents the formation of highly basic species that degrade the substrate.
Pd Coordination: Chloride ions coordinate to Pd, stabilizing the active catalytic species and preventing aggregation into inactive Pd black [3].
References
McLaughlin, M., et al. (2006). "A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives." Organic Letters, 8(15), 3307–3310.
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[3] Journal of the American Chemical Society, 113(17), 6689–6690.
Roesch, K. R., & Larock, R. C. (1998).[3] "Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes." The Journal of Organic Chemistry, 63(16), 5306–5307.
Gallou, I., et al. (2005). "Practical Synthesis of 7-Azaindole from 2-Amino-3-methylpyridine." Synlett, 2005(18), 2701–2704.
Dobbs, A. P., et al. (2000). "A Detailed Investigation of the Bartoli Indole Synthesis." Synlett, 2000(10), 1475–1477.
Minimizing side reactions during deprotection of 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine
Technical Support Center: Deprotection of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Subject: Minimizing side reactions during O-debenzylation of 7-azaindole derivatives. To: Research Scientists, Process Chemists, and Drug...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Deprotection of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Subject: Minimizing side reactions during O-debenzylation of 7-azaindole derivatives.
To: Research Scientists, Process Chemists, and Drug Discovery Leads.[1]
From: Senior Application Scientist, Heterocyclic Chemistry Division.
Executive Summary
The deprotection of 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine (5-benzyloxy-7-azaindole) to its corresponding 5-hydroxy derivative is a pivotal step in the synthesis of kinase inhibitors and bioactive scaffolds. While seemingly standard, this transformation is fraught with specific pitfalls due to the unique electronic nature of the 7-azaindole core.
The 7-azaindole system is electron-rich (pyrrole-like) yet possesses a basic nitrogen (pyridine-like), creating a dichotomy that complicates standard protocols. The two primary risks are catalyst poisoning during hydrogenolysis and electrophilic attack/polymerization during acid-mediated cleavage.
This guide provides field-proven protocols and troubleshooting workflows to navigate these challenges, ensuring high yield and purity.
Part 1: Catalytic Hydrogenolysis (The "Clean" Route)
Context: Hydrogenolysis (
, Pd/C) is the preferred method for removing benzyl ethers as it avoids strong Lewis acids that can decompose the electron-rich 5-hydroxy product. However, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst and stalling the reaction.
Catalyst: 10% Pd/C (5-10 wt% loading) or 20% Pd(OH)
/C (Pearlman’s Catalyst).
Solvent: Methanol or Ethanol (0.1 M).
Additive: 1.0 - 1.1 equiv of HCl (aq) or Acetic Acid.
Conditions: 1 atm
(balloon) to 30 psi, RT, 2-6 hours.
Expert Insight: The addition of stoichiometric acid protonates the pyridine nitrogen (
), preventing it from binding to the Pd surface. This simple modification often increases turnover frequency (TOF) by an order of magnitude [1].
Troubleshooting & FAQs
Q1: The reaction stalls at 50% conversion despite fresh catalyst. What is happening?Diagnosis: Catalyst Poisoning or Equilibrium issues.[2]
Mechanism: The product, 5-hydroxy-7-azaindole, is more polar and potentially more coordinating than the starting material. It may be competitively inhibiting the active sites.[2]
Solution:
Filter and Restart: Filter the reaction mixture through Celite to remove the poisoned catalyst and re-subject the filtrate to fresh Pd/C.
Increase Temperature: Gently heat to 40-50°C. Warning: Higher temperatures increase the risk of ring reduction.
Switch Catalyst: Use Pd(OH)
/C (Pearlman's catalyst), which is often more robust for N-heterocycles.
Q2: I see a new impurity with M+2 mass. Is it the indoline?Diagnosis: Over-reduction (Ring Hydrogenation).
Cause: The pyrrole double bond (C2-C3) in 7-azaindoles is susceptible to reduction, especially under high pressure (>50 psi) or prolonged reaction times.
Poison the Catalyst: Use a sulfided catalyst (Pd/C(S)) or add a trace of thiophene, though this will significantly slow the debenzylation.
Monitor Strictly: Stop the reaction immediately upon consumption of starting material. Do not let it "stir overnight" unnecessarily.
Q3: The product turns black upon isolation. How do I prevent this?Diagnosis: Oxidative Instability (Melanin formation).
Cause: Electron-rich hydroxy-azaindoles are prone to aerobic oxidation, forming quinone-imine intermediates that polymerize (similar to serotonin/dopamine degradation).
Solution:
Workup under
: Minimize air exposure.
Isolate as Salt: Do not isolate the free base. Evaporate the solvent and treat with HCl/Ether to precipitate the stable hydrochloride salt .
Add Antioxidant: Add ascorbic acid or sodium metabisulfite during the aqueous workup if applicable.
Visualizing the Hydrogenolysis Pathway
The following diagram illustrates the competing pathways during hydrogenation.
Caption: Reaction pathways during hydrogenolysis. Green path indicates optimal conditions. Red/Yellow paths indicate common side reactions.
Part 2: Lewis Acid Cleavage (The "Scalable" Route)
Context: When hydrogenation is not viable (e.g., presence of other reducible groups like alkenes or halides), Lewis acids like Boron Tribromide (
) are the standard alternative.
Core Protocol: Low-Temperature
Cleavage
Substrate: 1.0 equiv.
Reagent:
(3.0 - 4.0 equiv, 1.0 M in DCM).
Solvent: Anhydrous DCM.
Temp: -78°C warming to 0°C (Strict control).
Quench: Methanol (slow addition at -78°C).
Troubleshooting & FAQs
Q4: I observe brominated side products (M+79/81). Why?Diagnosis: Electrophilic Bromination.
Cause: The 7-azaindole ring is highly electron-rich at C3. While
is not a brominating agent per se, trace free or harsh workups can lead to bromination. More commonly, if is generated and not removed, it can facilitate side reactions.
Solution:
Scavenger: Add 5-10 equiv of pentamethylbenzene or anisole as a cation scavenger to intercept the benzyl cation and prevent back-attack or polymerization.
Avoid
: Do not use HBr in acetic acid for this substrate; the risk of C3-bromination is extremely high with that reagent system [2].
Q5: The reaction is heterogeneous and incomplete.Diagnosis: Complexation precipitation.
Cause: The basic nitrogen of the azaindole coordinates with
, forming an insoluble adduct that precipitates out of DCM, stopping the reaction.
Solution:
Stoichiometry: Ensure you use enough
(at least 3-4 equivalents) to saturate the nitrogen and perform the deprotection.
Solvent: If precipitation is severe, use 1,2-dichloroethane (DCE) and heat to reflux (60-80°C) after the initial addition at low temp. The higher temperature helps solubilize the boron complex.
Part 3: Comparative Data & Decision Matrix
Table 1 summarizes the trade-offs between the two primary methods.
Feature
Method A: Hydrogenolysis (/Pd)
Method B: Lewis Acid ()
Selectivity
High (with acid additive)
Moderate (risk of C3 attack)
Reaction Rate
Fast (1-6 h)
Fast (1-3 h)
Functional Group Tolerance
Low (Reduces alkenes, nitro, halides)
High (Tolerates halides, alkenes)
Scalability
Excellent (Green chemistry)
Moderate (Quench is exothermic)
Major Risk
Catalyst poisoning / Over-reduction
Polymerization / C3-Bromination
Product Isolation
Filtration + Evaporation
Aqueous workup required
Part 4: Step-by-Step Experimental Protocol (Recommended)
Synthesis of 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine hydrochloride
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar.
Filter reaction mixture through a pad of Celite to remove catalyst. Wash pad with MeOH.
Crucial Step: Concentrate the filtrate in vacuo to dryness. The product will crystallize as the hydrochloride salt (grey/off-white solid).
Storage: Store under Argon at -20°C.
References
Mérour, J. Y., & Joseph, B. (2001).[4] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.[4]
BenchChem Technical Support. (2025). Common side reactions in the synthesis of 5-Bromoindole and Azaindoles. BenchChem Troubleshooting Guides.
Sroor, F. M., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1).
Kuwano, R., et al. (2016). Asymmetric Hydrogenation of Azaindoles. Angewandte Chemie International Edition, 55(39), 11859-11862.
Recrystallization solvents for high-purity 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine
Technical Support Center: Recrystallization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Core Directive: The Purification Strategy Compound Profile: Chemical Name: 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine[1][2] Core Scaffol...
Key Functional Group: Benzyl ether at position 5.[2]
Physicochemical Behavior: This molecule possesses a "Janus-faced" solubility profile.[1][2] The 7-azaindole core is moderately polar and capable of hydrogen bonding (donor/acceptor), while the 5-benzyloxy tail adds significant lipophilicity and aromatic stacking potential.[1][2]
The Challenge:
The synthesis of this compound (typically via O-alkylation of 5-hydroxy-7-azaindole) often yields sticky, off-white solids contaminated with:
The Solution:
Recrystallization is superior to chromatography for removing the specific profile of impurities found in this synthesis.[1] We recommend a Binary Solvent System approach to leverage the amphiphilic nature of the molecule.[1][2]
Solvent Selection Guide
System
Solvent A (Dissolver)
Solvent B (Anti-Solvent)
Application Context
Primary (Recommended)
Ethanol (EtOH)
Water ()
Best for General Purity. Excellent for removing inorganic salts (soluble in water) and unreacted benzyl halides (insoluble in water, stay in mother liquor as oils).[1][2]
Secondary (Lipophilic)
Ethyl Acetate (EtOAc)
n-Heptane
Best for Drying. Use if the compound is wet or retains water.[1][2] Good for removing very polar degradation products.[2]
Polishing
Methanol (MeOH)
-
Flash Filtration. Dissolve in hot MeOH, treat with activated charcoal, filter, and switch to System 1.[1][2]
Standard Operating Procedure (SOP)
Protocol: Ethanol/Water Recrystallization
Objective: Purify crude 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine to >98% purity.
Dissolution:
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethanol (95% or absolute) at a ratio of 5-7 mL per gram of crude.[1][2]
Heat to reflux (
) with stirring.
Checkpoint: If solids remain, add EtOH in 1 mL increments until fully dissolved.[2] If a small amount of dark solid persists, it may be inorganic salts; filter hot if necessary.[2]
Nucleation & Anti-Solvent Addition:
Remove from heat source but keep stirring.
While the solution is still hot (approx.
), slowly add warm Water () dropwise.
Visual Cue: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2]
Add a few drops of EtOH to clear the turbidity.[2]
Crystallization:
Allow the flask to cool to room temperature slowly on a cork ring (approx. 2-3 hours). Rapid cooling causes oiling out.[1][2][3]
Once at room temperature, transfer to an ice bath (
Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Cause: The 5-benzyloxy group lowers the melting point and increases lipophilicity.[1][2] If the anti-solvent (water) is added too fast or the solution cools too quickly, the compound undergoes "liquid-liquid phase separation" before it can organize into a crystal lattice.[1][2]
Fix:
Re-heat the mixture until the oil dissolves (add more EtOH if needed).
Seed the solution with a tiny crystal of pure product at
.
Insulate the flask with a towel to slow the cooling rate further.
Q2: My yield is low (<50%). Where is my product?
Cause: 7-azaindoles have appreciable solubility in aqueous alcohols.[1][2] You likely used too much Ethanol.[2]
Fix: Analyze the mother liquor by TLC. If the product is present, concentrate the mother liquor to half volume on a rotavap and repeat the cooling/filtration steps (Second Crop).
Q3: The crystals are yellow/brown instead of off-white.
Cause: Oxidation products (N-oxides) or trace polymerized benzyl halides.[1][2]
Proceed with Water addition as described in the SOP.
Q4: Can I use Toluene?
Answer: Yes, but with caution. Toluene is excellent for removing non-polar impurities via cooling crystallization (dissolve hot, cool to
).[1][2] However, 7-azaindoles can solvate toluene in the crystal lattice, requiring extended drying times or a subsequent melt/recrystallization to remove the solvent trap.[1]
Process Visualization
The following diagram illustrates the decision logic for solvent selection based on the specific impurity profile of your crude material.
Caption: Decision matrix for solvent system selection based on impurity polarity and troubleshooting phase separation.
References
Preparation of 5-hydroxy-7-azaindole (Precursor)
Title: Method for preparing 5-hydroxy-7-azaindole.[1][2][4]
1H and 13C NMR Spectral Analysis of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Structural Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 1036007-71-2) Executive Summary: The Analytical Challenge 5-(Benzyloxy)-1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 1036007-71-2)
Executive Summary: The Analytical Challenge
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a critical synthetic intermediate widely utilized in the development of potent VEGFR-2 inhibitors and BCL-2 inhibitors such as Venetoclax[1]. Characterizing 7-azaindole derivatives presents unique analytical challenges due to their propensity for tautomerism, intermolecular hydrogen bonding, and quadrupolar relaxation induced by the pyridine nitrogen[2].
This guide objectively compares the performance of different NMR solvent systems (DMSO-
vs. CDCl) and establishes a self-validating multidimensional NMR protocol. By understanding the causality behind these chemical shifts, researchers can definitively confirm the regiochemistry of the benzyloxy substitution and the integrity of the 7-azaindole core[3].
Solvent System Comparison: DMSO-
vs. CDCl
The choice of deuterated solvent fundamentally alters the spectral resolution of 7-azaindoles. While CDCl
is the standard for routine organic analysis, its performance degrades when analyzing compounds with basic nitrogens and hydrogen-bond donors.
The Causality of Solvent-Induced Shifts
In non-polar solvents like CDCl
, 7-azaindoles form stable intermolecular hydrogen-bonded dimers between the pyrrolic N-H and the pyridinic N-7 of an adjacent molecule[2]. This dynamic exchange broadens the N-H signal (often spanning 9.50–10.50 ppm) and obscures scalar couplings in the pyrrole ring.
Conversely, DMSO-
acts as a strong hydrogen-bond acceptor. It disrupts these dimers, locking the molecule into a single solvated state. This results in a sharp, highly deshielded N-H singlet (~11.52 ppm) and resolves the fine couplings between H-2 and H-3.
Table 1: Comparative
H NMR Chemical Shifts (400 MHz, 298 K)
Position
DMSO- ( ppm)
CDCl ( ppm)
Multiplicity
Coupling Constant ( in Hz)
N-H (1)
11.52
9.85 (br)
br s
-
H-2
7.41
7.32
dd (DMSO) / d (CDCl)
3.4, 2.5 (DMSO)
H-3
6.38
6.46
dd (DMSO) / d (CDCl)
3.4, 1.5 (DMSO)
H-4
7.68
7.62
d
2.5
H-6
8.12
8.21
d
2.5
CH (Bn)
5.18
5.12
s
-
Ar-H (Bn)
7.32 - 7.51
7.35 - 7.48
m
-
Performance Verdict:DMSO-
is the superior solvent for the structural validation of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, offering quantitative integration of the N-H proton and superior resolution of the pyrrolic spin system.
C NMR and Mechanistic Structural Insights
The
C NMR spectrum provides definitive proof of the benzyloxy group's position. The introduction of an oxygen atom at C-5 significantly alters the electronic environment of the pyridine ring via resonance donation, shielding the ortho carbons (C-4 and C-6) relative to an unsubstituted 7-azaindole[4].
Highly deshielded due to direct oxygen attachment.
C-6
134.6
CH (Pyridine)
Deshielded by adjacent N-7, despite ortho-oxygen.
C-7a
144.8
C-N (Quaternary)
Bridgehead carbon adjacent to N-7.
CH (Bn)
70.2
CH (Aliphatic)
Characteristic benzylic ether shift.
Ar-C (Bn)
137.2, 128.6, 128.0, 127.8
C, CH (Aromatic)
Ipso, meta, ortho, and para carbons respectively.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in batch-to-batch API intermediate validation, the following step-by-step methodology must be employed. This protocol uses 2D NMR as an internal control to prevent misassignment of the benzylic and pyrrolic aromatic signals.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of highly pure 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in 0.6 mL of anhydrous DMSO-
(99.9% D). Transfer to a high-quality 5 mm NMR tube.
Lock and Shim: Achieve a stable deuterium lock. Perform gradient shimming (Z0, Z1, Z2) until the residual DMSO pentet (2.50 ppm) has a line width at half-height (FWHM) of < 0.8 Hz.
1D
H Acquisition: Use a 30° pulse program (zg30) to ensure full relaxation between scans. Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–64 scans.
1D
C Acquisition: Use a power-gated decoupling sequence (zgpg30) to minimize NOE bias while decoupling protons. Acquire 1024–2048 scans with a D1 of 2.0 seconds.
2D HMBC Validation (The Critical Step): Acquire an HMBC spectrum optimized for long-range couplings (
= 8 Hz).
Validation Checkpoint: You must observe a cross-peak between the benzyl CH
protons (~5.18 ppm) and the C-5 quaternary carbon (~150.4 ppm). This definitively proves the ether linkage is intact at the 5-position.
Caption: Optimized NMR acquisition workflow for 7-azaindole derivatives.
Visualizing the Spin System Logic
The 7-azaindole core exhibits distinct spin-spin coupling networks. The pyridine ring protons (H-4 and H-6) do not couple with the pyrrole ring protons (H-2 and H-3) due to the quaternary bridgehead carbons. Instead, H-4 and H-6 exhibit a characteristic meta-coupling (
Caption: Key COSY (dashed) and HMBC (solid) correlations for structural validation.
References
1H and 13C NMR studies of 7‐azaindole and related compounds
Magnetic Resonance in Chemistry (via Scilit)
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer
Journal of Medicinal Chemistry - ACS Public
Core Replacements in a Potent Series of VEGFR-2 Inhibitors and Their Impact on Potency, Solubility, and hERG
PMC - N
1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis (CAS 1036007-71-2 Precursor D
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a robust, stability-indicating purity method for 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1036007-71-2) requires overcoming the inherent chromatographic challenges of basic azaindoles. As a critical intermediate in the synthesis of potent BCL-2 and VEGFR-2 kinase inhibitors[1], verifying its purity is paramount.
This guide objectively compares three distinct column and mobile phase strategies to mitigate peak tailing caused by secondary silanol interactions. Furthermore, it establishes a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[2].
Analyte Profiling & Mechanistic Rationale
To design an effective separation, we must first analyze the causality behind the analyte's behavior. 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine consists of two dominant structural features:
A Basic Pyrrolopyridine Core : The pyridine nitrogen has a pKa of approximately 4.6. In standard neutral mobile phases, this basic nitrogen undergoes severe secondary ion-exchange interactions with acidic residual silanols (Si-O⁻) on traditional silica supports, leading to peak tailing and poor resolution[3].
A Hydrophobic Benzyloxy Moiety : This bulky ether linkage imparts strong hydrophobicity, requiring a high-organic mobile phase to elute the compound in a reasonable timeframe.
To achieve optimal peak symmetry, the method must control the ionization state of both the analyte and the stationary phase[3].
Column Chemistry & Mobile Phase Comparison
We evaluated three distinct chromatographic strategies to overcome the basicity of the azaindole core.
Strategy A: Standard C18 at Low pH (pH 2.5)
Mechanism: Using an acidic modifier (e.g., 0.1% Trifluoroacetic acid) protonates the basic nitrogen and suppresses silanol ionization (converting Si-O⁻ to neutral Si-OH).
Limitation: The protonated analyte remains highly polar at the nitrogen center, resulting in moderate tailing due to interactions with hidden, highly acidic silanols or trace metal impurities in the silica matrix.
Strategy B: Polar-Embedded Phase (RP-Amide) at Low pH (pH 2.5)
Mechanism: Polar-embedded columns incorporate an amide group within the alkyl chain. This creates a virtual "shield" of structured water near the silica surface and provides internal hydrogen-bonding sites.
Advantage: This shielding prevents the protonated pyrrolopyridine from interacting with residual silanols, significantly improving peak shape over standard C18.
Strategy C: Hybrid Silica C18 at High pH (pH 10.0)
Mechanism: By raising the mobile phase pH to 10.0, the basic pyridine nitrogen is fully deprotonated and rendered neutral[3]. Retention is driven entirely by pure hydrophobic partitioning. Because standard silica dissolves at high pH, an Ethylene-Bridged Hybrid (EBH) silica particle must be used.
Advantage: Eliminates all secondary ion-exchange interactions, yielding the highest theoretical plates and perfect peak symmetry.
Quantitative Performance Data
Parameter
Strategy A (Standard C18)
Strategy B (RP-Amide)
Strategy C (Hybrid C18)
Mobile Phase pH
2.5 (0.1% TFA)
2.5 (0.1% TFA)
10.0 (10 mM NH₄HCO₃)
Analyte State
Protonated (Cationic)
Protonated (Cationic)
Deprotonated (Neutral)
Retention Time ()
6.8 min
5.4 min
8.2 min
Asymmetry Factor ()
1.85 (Tailing)
1.20 (Acceptable)
1.02 (Ideal)
Theoretical Plates ()
8,500
14,200
22,500
Mechanistic Workflow Visualization
Mechanistic workflow for basic pyrrolopyridine HPLC method development and ICH Q2(R2) validation.
Experimental Protocol & Self-Validating System
The following step-by-step methodology details the optimized High-pH Hybrid Silica method (Strategy C). It is designed as a self-validating system, ensuring that the analytical procedure is fit for its intended purpose in accordance with ICH Q2(R2)[2].
Chromatographic Conditions
Column : Ethylene-Bridged Hybrid (EBH) C18, 150 x 4.6 mm, 3.5 µm. (Causality: EBH particles resist dissolution at pH 10.0, allowing the basic nitrogen to remain neutral for pure hydrophobic retention).
Mobile Phase A : 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. (Causality: Buffers the system >2 units above the analyte's pKa to ensure >99% deprotonation[3]).
Mobile Phase B : Acetonitrile (HPLC Grade). (Causality: Provides lower viscosity and lower UV cutoff compared to methanol, yielding sharper peaks).
Gradient Program :
0-2 min: 20% B
2-12 min: 20% → 80% B (Causality: A scouting gradient ensures elution of the highly hydrophobic benzyloxy moiety while resolving closely eluting des-benzyl impurities[3]).
12-15 min: 80% B (Wash)
15-20 min: 20% B (Re-equilibration)
Flow Rate : 1.0 mL/min.
Column Temperature : 40°C. (Causality: Reduces mobile phase viscosity and improves mass transfer kinetics).
Detection : UV at 254 nm.
Sample Preparation
Diluent : Water : Acetonitrile (50:50, v/v).
Standard Solution : Accurately weigh 10.0 mg of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 100 µg/mL).
ICH Q2(R2) System Suitability & Validation Criteria
Before sample analysis, the system must self-validate against the following ICH Q2(R2) parameters[2]:
Specificity (Selectivity) : Inject the diluent (blank) and a forced degradation sample (e.g., acid/base hydrolysis).
Acceptance: No interfering peaks from the blank at the retention time of the main peak. Degradation products must be baseline resolved (Resolution > 1.5) from the active pharmaceutical ingredient (API).
System Precision (Repeatability) : Inject the 100 µg/mL standard solution six consecutive times.
Acceptance: Peak area %RSD ≤ 2.0%. Asymmetry Factor (
) must be between 0.9 and 1.2.
Linearity & Range : Inject standards ranging from 50% to 150% of the target concentration.
Acceptance: The correlation coefficient (
) must be ≥ 0.999.
Sensitivity (Quantitation Limit) : Inject a solution at 0.05% of the target concentration.
Acceptance: Signal-to-Noise (S/N) ratio must be ≥ 10.
Mass spectrometry fragmentation patterns of 5-benzyloxy-7-azaindole
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Benzyloxy-7-azaindole Executive Summary: The Structural Fingerprint In the development of kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Benzyloxy-7-azaindole
Executive Summary: The Structural Fingerprint
In the development of kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) serves as a critical bioisostere for indole and purine systems.[1] When substituted at the 5-position with a benzyloxy group, the molecule exhibits a distinct mass spectrometric signature driven by two competing factors: the high basicity of the pyridine nitrogen (N7) and the thermodynamic stability of the benzyl cation (tropylium ion).
This guide dissects the fragmentation patterns of 5-benzyloxy-7-azaindole (MW 224.09), contrasting it with its carbon analog (5-benzyloxyindole ) and its alkyl analog (5-methoxy-7-azaindole ) to provide researchers with definitive identification criteria.
Key Diagnostic Indicator:
The presence of a dominant fragment at m/z 91.05 (Tropylium) coupled with a core fragment at m/z 135.05 (5-hydroxy-7-azaindole) uniquely identifies the 5-benzyloxy-7-azaindole scaffold under ESI(+) conditions.
Mechanistic Fragmentation Analysis
The Precursor Ion
Ionization: Electrospray Ionization (ESI) in positive mode.
Observed Species:
at m/z 225.10 .
Protonation Site: Unlike indoles, which protonate at C3, 7-azaindoles protonate preferentially at the N7 (pyridine) nitrogen due to its lone pair being orthogonal to the aromatic
-system (pKa ~4.6).
Primary Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary cleavage events driven by charge retention competition.
Pathway A: Benzylium Formation (Dominant)
The ether oxygen acts as a bridge. Homolytic or heterolytic cleavage of the
bond occurs. The benzyl carbocation is exceptionally stable due to resonance expansion into the tropylium ion ().
Result: High-intensity peak at m/z 91 .
Pathway B: Neutral Benzyl Loss
Alternatively, the charge is retained on the basic azaindole core. The benzyl group is lost as a neutral radical or via a hydrogen rearrangement (transferring a proton from the benzyl methylene to the ether oxygen) followed by neutral toluene loss.
Result: Formation of the protonated 5-hydroxy-7-azaindole cation at m/z 135 .
Visualization of Signaling Pathways
Caption: Dual fragmentation pathways of 5-benzyloxy-7-azaindole showing the competition between Tropylium formation (m/z 91) and Core retention (m/z 135).
Comparative Analysis: Validating the Scaffold
To ensure accurate identification, the spectra must be distinguished from common structural analogs.
Comparison 1: The "Aza" Effect (vs. 5-Benzyloxyindole)
Analyst Note: Differentiating the 7-azaindole from the indole core is critical in kinase selectivity studies.
Differentiation:
5-Benzyloxyindole (MW 223): Lacks the N7 nitrogen. Protonation is less favorable.
Fragment Difference: While both produce m/z 91, the indole core fragment appears at m/z 134 (radical cation in EI) or m/z 134 (protonated indole-5-ol is m/z 134). The 7-azaindole core is shifted by +1 Da (due to N vs CH) to m/z 135 .
HCN Loss: Azaindoles show a characteristic "double HCN loss" pattern (one from the pyrrole ring, one from the pyridine ring degradation) at higher energies, whereas indoles typically show single HCN loss.
Comparison 2: The "Benzyl" Effect (vs. 5-Methoxy-7-azaindole)
Analyst Note: Confirms the ether chain length.
Differentiation:
5-Methoxy-7-azaindole (MW 148): The methyl group cannot form a stable carbocation like tropylium.
Fragment Difference: The m/z 91 peak is absent . Instead, look for loss of a methyl radical (
, m/z 133) or formaldehyde (, m/z 119).
Summary Table: Diagnostic Ions
Compound
Precursor [M+H]+
Base Peak (High Energy)
Core Fragment
Key Neutral Loss
5-Benzyloxy-7-azaindole
225.10
91.05 (Tropylium)
135.05
Benzyl (91 Da)
5-Benzyloxyindole
224.10
91.05
134.06
Benzyl (91 Da)
5-Methoxy-7-azaindole
149.07
134.05 (Methyl loss)
119.05
CH₂O (30 Da)
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following standardized ESI-QTOF or Triple Quadrupole protocol.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Why: Formic acid ensures full protonation of the N7 nitrogen, maximizing signal intensity.
Step 2: Instrument Parameters (ESI+)
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether bond).
Source Temp: 120°C.
Desolvation Temp: 350°C.
Step 3: Collision Energy (CE) Ramp
Low Energy (10-15 eV): Observe the intact parent [M+H]+ (m/z 225). Minimal fragmentation.
Mid Energy (25-35 eV): Onset of ether cleavage. Ratio of m/z 91 to m/z 135 should be approximately 2:1 depending on gas pressure.
High Energy (50+ eV): Complete destruction of precursor. Appearance of m/z 65 (from m/z 91) and m/z 108 (HCN loss from core).
Step 4: Validation Criteria
If m/z 91 is present but m/z 135 is absent, check for "in-source" fragmentation (lower the Cone Voltage).
If m/z 91 is absent, the benzyl group is likely substituted or not present (check for methoxy/ethoxy analogs).
References
Vertex AI Search. (2025). Fragmentation Mechanisms of Protonated Benzylamines and Ethers. Retrieved from
PharmaBlock. (2025).[2] Azaindoles in Medicinal Chemistry: Solubility and Stability Profiles. Retrieved from
National Institutes of Health (NIH). (2025). Hydrogen Bonding and Crystal Structures of 5-Hydroxy-7-azaindole. Retrieved from
MDPI. (2017). Analysis of Chemical Constituents by UPLC-ESI-Q-Exactive Focus-MS/MS. Retrieved from
American Chemical Society. (2011). Ion-Neutral Complexes in Benzyl Ether Fragmentation. Retrieved from
Structure-Activity Relationship (SAR) studies of 5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine
[1] Executive Summary & Strategic Context 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 1036007-71-2), often referred to as 5-benzyloxy-7-azaindole , represents a critical chemical scaffold in the discovery of kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Context
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 1036007-71-2), often referred to as 5-benzyloxy-7-azaindole , represents a critical chemical scaffold in the discovery of kinase inhibitors and BCL-2 family antagonists.[1] While the 7-azaindole core is a privileged structure known to mimic the adenine ring of ATP—facilitating binding to the kinase hinge region—the substituent at the 5-position serves as a vital vector for probing the "solvent front" or specific hydrophobic pockets (e.g., the gatekeeper region) within the target protein.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of this molecule, positioning it not merely as a passive intermediate, but as a hydrophobic probe that defines the spatial and lipophilic requirements of the target binding site.[1] We compare its utility against standard alternatives like 5-bromo-7-azaindole (a synthetic handle) and 5-hydroxy-7-azaindole (a polarity probe).[1]
Structure-Activity Relationship (SAR) Analysis
The pharmacological potency of 7-azaindole derivatives hinges on the interplay between the core scaffold and its peripheral substituents.[1] The 5-benzyloxy motif introduces specific physicochemical properties that drive selectivity.
The Core: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)[1][2][3]
Hinge Binding: The N1 (pyrrole) and N7 (pyridine) atoms form a characteristic donor-acceptor motif that establishes bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu, Met residues).[1]
Acid/Base Profile: unlike the indole core, the extra nitrogen at position 7 lowers the pKa of the N1 proton, enhancing acidity and influencing hydrogen bond strength.[1]
The 5-Position Vector (The "North" Sector)
The 5-position is the primary exit vector.[1] Substituents here project into the solvent-exposed region or a specific hydrophobic pocket depending on the kinase conformation (DFG-in vs. DFG-out).[1]
Standard Alternative. Used for Suzuki/Buchwald couplings.[1] Moderate potency but limited reach.[1]
-OBn (Benzyloxy)
High Lipophilicity, Bulky.
The Product. Probes deep hydrophobic pockets.[1] The ether oxygen can act as a weak H-bond acceptor, while the phenyl ring engages in stacking or Van der Waals interactions.[1]
Why choose the Benzyloxy analog? When your target kinase (e.g., FGFR1, TNIK) possesses a large hydrophobic region adjacent to the ATP binding site, the 5-benzyloxy group acts as a "space-filler" that can drastically improve potency (IC50) compared to the 5-H or 5-Br analogs.[1] It also serves as a robust protecting group for the 5-hydroxyl moiety during complex synthesis sequences.[1]
When to switch? If the benzyloxy group is too bulky and causes steric clash (activity drops >10-fold), switch to the 5-Methoxy or 5-Fluoro analogs to reduce steric bulk while maintaining electronic properties.[1]
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the title compound and its conversion to the active 5-hydroxy scaffold.
Synthesis of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Methodology adapted from Cu-catalyzed etherification.[1]
Setup: In a flame-dried Schlenk tube, charge 1-triisopropylsilyl-5-bromo-7-azaindole (1.0 eq), Cu(acac)₂ (10 mol%), and Cs₂CO₃ (2.0 eq).
Solvent: Add anhydrous DMF (0.5 M concentration) and Benzyl alcohol (3.0 eq).
Reaction: Degas with Argon for 5 mins. Seal and heat to 110°C for 12–16 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄.[1]
Purification: Flash column chromatography (Hexane/EtOAc gradient). The TIPS group may cleave in situ or require a separate TBAF deprotection step depending on exact conditions.[1]
Deprotection to 5-Hydroxy-7-azaindole (Active Scaffold)
Methodology for revealing the hydroxyl pharmacophore.[1][2]
Protocol:
Dissolution: Dissolve 5-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in MeOH/THF (1:1).
Catalyst: Add Pd/C (10% wt loading, 0.1 eq by mass).
Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours. Monitor by TLC (Product is significantly more polar).[1]
Isolation: Filter through a Celite pad. Concentrate filtrate.[1][3]
Result: Quantitative yield of 5-hydroxy-7-azaindole (CAS: 98549-88-3), ready for etherification or alkylation.
Biological Pathway & Mechanism
The 5-benzyloxy-7-azaindole scaffold is often a precursor to advanced inhibitors like Venetoclax (BCL-2 inhibitor) or Vemurafenib (BRAF inhibitor), where the 5-position is heavily modified.[1]
Figure 2: Synthetic pathway transforming the 5-benzyloxy intermediate into bioactive kinase inhibitors.[1][4]
References
Synthesis of 5-substituted 7-azaindoles: ChemicalBook. "1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis". Accessed 2024.[1][5] Link
FGFR Inhibitor Design: RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors". Link
TNIK Inhibitors: Bioorganic & Medicinal Chemistry Letters. "Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors". Link
7-Azaindole Scaffold Review: PharmaBlock. "Azaindoles in Medicinal Chemistry". Link
PDE4B Inhibition: Journal of Medicinal Chemistry. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides". Link
X-Ray Crystallography Comparison Guide: 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine vs. Alternative 7-Azaindole Scaffolds
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In Fragment-Based Drug Discovery (FBDD), the 1H-pyrrolo[2,3-b]pyridine (7-azaindole)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
In Fragment-Based Drug Discovery (FBDD), the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged hinge-binding motif. Its N1 (hydrogen bond donor) and N7 (hydrogen bond acceptor) atoms perfectly mimic the adenine ring of ATP, making it a universal anchor for kinase targets such as PIM-1, JAK2, and BRAF[1].
However, unsubstituted 7-azaindole fragments are notorious for displaying multiple binding modes within the ATP-binding site, which complicates structure-based design and diffuses the electron density map during X-ray crystallography[2]. To resolve this, substitutions at the C5-position are utilized to probe the solvent boundary or adjacent hydrophobic pockets. 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS 1036007-71-2) serves as a critical synthetic intermediate and a bulky structural probe[3]. The large, lipophilic benzyloxy (-OBn) group acts as a "steric lock." By engaging in deep hydrophobic interactions or
stacking, it rigidifies the fragment's pose, significantly lowering the B-factor and yielding higher-resolution crystallographic data compared to its unsubstituted or 5-methoxy counterparts.
Crystallographic Performance Comparison
The following table objectively compares the crystallographic behavior of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine against alternative 7-azaindole scaffolds when co-crystallized with a model kinase (e.g., PIM-1).
Scaffold / Fragment
Hinge Binding Motif
C5-Substituent Volume
Typical X-Ray Resolution (Å)
Relative B-factor
Primary C5 Interaction
1H-pyrrolo[2,3-b]pyridine
N1 (Donor), N7 (Acceptor)
Minimal (-H)
2.5 - 3.0
High
None (Solvent Exposed)
5-Methoxy-7-azaindole
N1 (Donor), N7 (Acceptor)
Moderate (-OCH₃)
2.2 - 2.8
Moderate
Weak Hydrophobic
5-(Benzyloxy)-7-azaindole
N1 (Donor), N7 (Acceptor)
Large (-OBn)
1.8 - 2.3
Low
Stacking / Steric Lock
Data Interpretation: The introduction of the benzyloxy group restricts the rotational degrees of freedom of the fragment within the binding pocket. This thermodynamic stabilization directly translates to a clearer, unambiguous electron density map during X-ray diffraction[1].
To ensure a self-validating system, the following step-by-step methodology details the co-crystallization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine with a target kinase domain. Every step is designed with explicit causality to maximize crystal quality.
Step 1: Protein Expression & Purification
Procedure: Express the kinase domain (e.g., PIM-1) in E. coli and purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column.
Causality: SEC is highly critical. It isolates the monodisperse protein fraction and removes soluble aggregates that would otherwise disrupt the uniformity of the crystal lattice, preventing high-resolution diffraction.
Step 2: Ligand Preparation
Procedure: Dissolve 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in 100% DMSO to create a 50 mM stock solution.
Causality: The benzyl ether linkage makes this fragment highly lipophilic. A high-concentration DMSO stock prevents premature precipitation when the ligand is eventually introduced to the aqueous protein drop.
Step 3: Co-crystallization via Vapor Diffusion
Procedure: Utilize the hanging-drop vapor diffusion method. Mix the purified protein (10 mg/mL) in a 1:1 ratio with the reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium sodium tartrate). Add the ligand stock to achieve a final concentration of 1 mM, ensuring the final DMSO concentration remains strictly below 2%.
Causality: Slow evaporation in the hanging drop allows the system to reach supersaturation gradually, yielding well-ordered crystals. Keeping DMSO below 2% prevents the denaturation of the kinase while maintaining the lipophilic benzyloxy fragment in solution.
Step 4: Cryoprotection and Data Collection
Procedure: Harvest the resulting crystals using nylon loops and briefly soak them in a mother liquor supplemented with 20% (v/v) glycerol prior to flash-freezing in liquid nitrogen.
Causality: Glycerol acts as a cryoprotectant to prevent the formation of crystalline ice. Ice crystals produce diffraction ring artifacts that can obscure the electron density map, specifically around the flexible benzyloxy moiety.
FBDD Optimization & Crystallography Workflow
Logical workflow of 5-substituted 7-azaindole FBDD optimization and its effect on X-ray resolution.
Reference Standards for 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis Guide
Executive Summary: The Hidden Cost of "Reagent Grade" In the development of Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics, the 7-azaindole scaffold is a privileged structure. Specifically, 5-(Benz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Hidden Cost of "Reagent Grade"
In the development of Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics, the 7-azaindole scaffold is a privileged structure. Specifically, 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 928653-81-0) serves as a critical intermediate where the benzyloxy group acts as a masked hydroxyl pharmacophore.
While "Reagent Grade" material is sufficient for early-stage synthesis, it introduces unacceptable risks during analytical method validation and GMP release testing. This guide objectively compares Certified Reference Materials (CRM) against standard Reagent Grade alternatives, demonstrating why the former is a non-negotiable requirement for regulatory submission (IND/NDA).
Part 1: The Analytical Challenge (The "Why")
The 7-azaindole core presents unique chromatographic challenges that generic "building blocks" fail to address.
Basicity & Tailing: The pyridine nitrogen (N-7) is basic (
). Without precise pH control in the reference standard characterization, assay values can drift due to hygroscopicity and salt formation.
The Debenzylation Liability: The benzyl ether moiety is susceptible to acid-catalyzed hydrolysis or hydrogenolysis. A standard that has not been rigorously tested for 5-hydroxy-7-azaindole (the debenzylated impurity) can lead to false potency calculations.
Response Factor Variation: Impurities in this scaffold often have significantly different UV extinction coefficients than the parent molecule, making "Area %" purity misleading compared to "w/w Assay" determined by qNMR.
Part 2: Comparative Framework
The following data illustrates the difference between a typical commercial "Reagent Grade" building block and a "Primary Reference Standard" qualified under ISO 17034/Guide 34 principles.
Table 1: Comparative Specification Data
Parameter
Reagent Grade / Building Block
Certified Reference Standard (CRM)
Impact on Data Quality
Purity (HPLC Area %)
≥ 98.0%
≥ 99.5%
Reagent grade hides UV-inactive impurities.
Assay (w/w)
Not Determined (assumed 100%)
99.1% ± 0.4% (qNMR/Mass Balance)
"98% Area" might only be 90% w/w due to salts/solvents.
Water Content (KF)
Not Reported (often >1.0%)
< 0.1% (Titrated)
High water content skews gravimetric preparation.
Residual Solvents
Not Reported
Quantified (GC-HS)
DMSO/DMF residues from synthesis are common.
Impurity ID
None
5-OH-7-azaindole quantified
Prevents identifying degradation as "unknowns."
CoA Validity
Batch specific only
Retest Date + Stability Data
Ensures regulatory compliance (ICH Q7).
Part 3: Experimental Protocols & Validation
Protocol A: HPLC Purity & Impurity Profiling
Rationale: We use a high-pH stable C18 column or a charged surface hybrid (CSH) column at low pH to mitigate the peak tailing caused by the basic azaindole nitrogen.
Materials:
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
0-2 min: 5% B (Isocratic hold to elute polar degradants).
2-15 min: 5%
95% B (Linear gradient).
15-20 min: 95% B (Wash).
Self-Validating System Suitability Criteria:
Tailing Factor (
): Must be < 1.5 for the main peak. (If >1.5, the column surface chemistry is interacting with the N-7 nitrogen; replace column or add ammonium formate).
Resolution (
): > 2.0 between 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine and the 5-hydroxy impurity (which elutes earlier).
Protocol B: Standard Preparation (The "Mass Balance" Approach)
Do not assume the powder is 100% pure.
Equilibrate: Allow the CRM vial to reach room temperature (prevent condensation).
Weighing: Weigh 10.0 mg (
0.1 mg) into a low-actinic volumetric flask.
Dissolution: Dissolve in 50% Acetonitrile/Water. Note: Avoid pure DMSO if possible as it complicates UV baselines at low wavelengths.
Calculation:
Crucial:[3] Use the Assay value from the CoA, not the Purity value.
Part 4: Visualization of Workflows & Pathways
Diagram 1: The Analytical Qualification Workflow
This diagram illustrates the decision matrix for qualifying a reference standard, ensuring it meets ICH Q3A requirements.
Caption: Workflow for converting raw synthesis output into a Certified Reference Material via Mass Balance.
Diagram 2: Critical Degradation Pathway
Understanding the stability profile is essential for storage and handling. The benzyloxy group is the weak link.
Caption: The primary degradation pathway (Debenzylation) requiring monitoring during stability testing.
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[4]
United States Pharmacopeia (USP). "General Chapter <11> USP Reference Standards." USP-NF, 2023.
Lévy, F., et al. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 59, no. 8, 2016.
BenchChem Application Note. "A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR." BenchChem Technical Library, 2025.
Technical Guide: IR Spectroscopy Characterization of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Executive Summary: The Spectral Fingerprint 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK inhibitors). Its structural integrit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spectral Fingerprint
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TRK inhibitors). Its structural integrity relies on the successful etherification of the 5-hydroxy-7-azaindole core.
For the analytical scientist, Infrared (IR) spectroscopy serves as the primary "gatekeeper" technique. It provides a binary pass/fail assessment of the ether linkage formation before expensive NMR or mass spectrometry resources are utilized. This guide delineates the characteristic vibrational modes of the compound, distinguishing it from its metabolic precursors and structural analogs.
Molecular Dissection & Vibrational Logic
To accurately interpret the IR spectrum, the molecule must be dissected into its three constituent vibrational domains. This causality-based approach ensures assignments are based on physics, not just memorization.
Domain Analysis
The 7-Azaindole Core (Pyrrolo[2,3-b]pyridine): A rigid, aromatic bicycle containing both a pyrrole-like N-H (donor) and a pyridine-like N (acceptor). This creates a unique potential for intermolecular hydrogen bonding (dimerization), significantly affecting the N-H stretching frequency.
The Ether Linkage (C-O-C): The critical "bridge" connecting the core to the protecting group. Its presence confirms the success of the substitution reaction.
The Benzyl Group: A monosubstituted benzene ring attached via a methylene spacer. It adds aliphatic C-H modes and characteristic aromatic out-of-plane (OOP) bends.
Visualization: Spectral Logic Flow
Figure 1: Spectral evolution from precursor to product. The disappearance of the O-H stretch and appearance of Ether/Benzyl modes are the key logical checkpoints.
Characteristic Peak Assignments
The following table synthesizes experimental data from 7-azaindole derivatives and aryl-alkyl ethers. These values represent the "Gold Standard" for identification.
Functional Group
Vibration Mode
Frequency (cm⁻¹)
Intensity
Diagnostic Note
Azaindole N-H
Stretching ()
3100 – 3450
Medium/Broad
Position depends heavily on H-bonding. In solid state (dimers), it shifts lower (~3100); in dilute solution, it is sharp (~3450).
Aromatic C-H
Stretching ()
3010 – 3080
Weak
Overlap of azaindole and phenyl ring protons.
Aliphatic C-H
Stretching ()
2850 – 2950
Weak
Specific to the benzylic group. Crucial differentiator from the unsubstituted core.
Ether Linkage
Asym. Stretching ()
1230 – 1260
Strong
The "Fingerprint" of the benzyloxy substitution. Often the strongest peak in the 1000-1300 region.
Ether Linkage
Sym. Stretching ()
1020 – 1050
Medium
Secondary confirmation of the ether bridge.
Ring Skeletal
/
1580 – 1620
Strong
Characteristic of the pyridine/pyrrole fused system.
Benzyl Ring
Out-of-Plane Bending
730 – 750
Strong
"Monosubstituted benzene" rule: typically two peaks near 690 and 740 cm⁻¹.
Azaindole Ring
Deformation
~720
Medium
Characteristic breathing mode of the 7-azaindole core.
Comparative Performance Analysis
To validate the identity of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, one must compare it against its "alternatives"—specifically, the starting materials and potential impurities.
Scenario A: Product vs. Precursor (5-Hydroxy-7-azaindole)
The Problem: Incomplete reaction leaving unreacted phenolic starting material.
The Marker: The Phenolic O-H .
Precursor: Shows a broad, intense band at 3200–3550 cm⁻¹ (overlapping with N-H but significantly broader and more intense due to strong H-bonding).
Product: This broad background absorption vanishes. The N-H remains, but the baseline clears up significantly in the high-frequency region.
Confirmation: Appearance of the Aliphatic C-H (2900 cm⁻¹) . The precursor has no aliphatic protons; the product has the benzylic methylene.
Scenario B: Product vs. Unsubstituted Core (7-Azaindole)
The Problem: Misidentification of the core scaffold.
The Marker: The Ether Doublet .
Alternative (7-Azaindole): Lacks strong absorption in the 1200–1260 cm⁻¹ region.
Product: Distinctive strong band at ~1240 cm⁻¹ (Aryl-O-CH2).
Scenario C: Sampling Technique (ATR vs. KBr)
ATR (Attenuated Total Reflectance): Preferred for speed.
Effect: Penetration depth is wavelength-dependent. High-wavenumber peaks (N-H, C-H) may appear weaker relative to the fingerprint region compared to transmission spectra.
Shift: Intermolecular H-bonding is preserved. N-H peak will likely be broad and centered ~3100-3200 cm⁻¹.
Solution (e.g., in CCl₄):
Effect: Breaks intermolecular H-bonds.
Shift: N-H peak sharpens and shifts blue to >3400 cm⁻¹.
Recommendation: Use ATR for routine QC; use Solution IR only if distinguishing N-H from O-H impurities is ambiguous.
Experimental Protocol: Validated Acquisition
Method A: Diamond ATR (Recommended)
This method minimizes sample preparation errors and is non-destructive.
System Prep: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background energy curve shows no contamination (specifically at 2900 cm⁻¹ for residual oils).
Sample Loading: Place ~2 mg of solid 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine on the crystal center.
Compression: Apply high pressure using the anvil. Crucial: Good contact is required for the high-wavenumber region (N-H stretch) to be visible.
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind to absorb atmospheric water (which mimics the O-H impurity).
Pressing: Press at 10 tons for 2 minutes to form a transparent disk.
Validation: Check for "Christiansen Effect" (asymmetric baselines). If present, regrind the sample finer.
Decision Logic for Quality Control
Use the following logic gate to validate your synthesized product.
Figure 2: QC Decision Tree. This workflow prioritizes the detection of impurities (OH) before confirming identity features.
References
NIST Chemistry WebBook. Infrared Spectrum of Benzyl Ether Derivatives. National Institute of Standards and Technology.
[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for assigning C-O-C and N-H modes in heterocyclic systems).
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal. (Provides experimental context for substituted azaindole IR data).
[Link]
Benchmarking Kinase Selectivity: A Comparative Guide for Validating 7-Azaindole Scaffolds
Introduction: The "Privileged" Trap of 7-Azaindoles In kinase drug discovery, the 7-azaindole scaffold is often termed a "privileged structure" due to its remarkable ability to mimic the purine ring of ATP. While this st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Privileged" Trap of 7-Azaindoles
In kinase drug discovery, the 7-azaindole scaffold is often termed a "privileged structure" due to its remarkable ability to mimic the purine ring of ATP. While this structural mimicry drives high potency, it simultaneously creates a significant validation challenge: promiscuity .
Because the 7-azaindole core forms a bidentate hydrogen bond with the highly conserved hinge region of the kinase catalytic domain, it often lacks the inherent selectivity of allosteric (Type III/IV) or "back-pocket" binders. Consequently, standard biochemical IC50 data often fails to predict off-target liabilities in a cellular context.
This guide objectively compares the performance of 7-azaindole derivatives against alternative scaffolds and benchmarks the validation methodologies required to prove their selectivity.
Part 1: Scaffold Performance Comparison
7-Azaindole vs. Indazole & Quinoline
To validate a 7-azaindole derivative, one must first understand how its binding mode differs from alternative hinge-binding scaffolds.[1]
Feature
7-Azaindole (The Product)
Indazole / Indole
Quinoline / Pyrimidine
Hinge Interaction
Bidentate: N1 (donor) & N7 (acceptor) bind to hinge backbone.[2]
Monodentate: Typically forms only one H-bond (donor), requiring substituents for the second.
Variable: Can be mono- or bidentate depending on substitution (e.g., 2-aminopyrimidine).
Tunable: Often easier to direct towards specific kinase families (e.g., PIM kinases) without broad off-target hits.
Broad: Often hits multiple families (e.g., EGFR/VEGFR overlap).
Solubility
Moderate/High: The pyridine nitrogen improves aqueous solubility compared to indoles.
Low: Often requires solubilizing groups.
Moderate: Depends heavily on substitution.
Expert Insight: The 7-azaindole's bidentate binding (see Diagram 1) is a double-edged sword. It guarantees potency across the kinome but necessitates a rigorous negative selection strategy . Unlike indazoles, where selectivity is often "built-in" by the core's inability to form a second hinge bond, 7-azaindoles require you to prove you haven't hit the entire kinome.
Part 2: Validation Methodology Comparison
For ATP-competitive inhibitors like 7-azaindoles, the choice of validation assay dictates the reliability of your selectivity profile.
The Industry Standard, but Flawed for this Scaffold.
Mechanism: Measures phosphorylation of a peptide substrate using recombinant kinase domains.
The Flaw: These assays are typically run at
ATP (1–50 µM). Intracellular ATP is 1–5 mM .
Impact on 7-Azaindoles: Since 7-azaindoles compete directly with ATP, their potency is significantly shifted by ATP concentration (Cheng-Prusoff equation). A compound with an IC50 of 10 nM in a biochemical assay may shift to >1 µM in a cell, masking its true selectivity profile.
Method B: Cellular Target Engagement (NanoBRET™)
The Superior Validation System.
Mechanism: Measures the displacement of a fluorescent tracer from a kinase-NanoLuc fusion protein in live, permeabilized cells.
Why it Wins:
Physiological ATP: The competition occurs at physiological ATP concentrations (mM range).
Membrane Permeability: It inherently filters out compounds that cannot cross the membrane—a common failure mode for highly decorated 7-azaindoles.
Residence Time: It can be adapted to measure how long the inhibitor stays bound (off-rate), a better predictor of in vivo efficacy than thermodynamic affinity.
Summary Table: Validation Metrics
Metric
Biochemical IC50 (Panel)
Biophysical (Kd) (e.g., KINOMEscan)
Cellular TE (NanoBRET)
Throughput
High
High
Medium
Physiological Relevance
Low (Low ATP, no cell wall)
Low (No ATP, thermodynamic only)
High (Live cell, High ATP)
False Positive Rate
High (Aggregators, fluorescence interference)
Low
Very Low
7-Azaindole Suitability
Screening Only
Binding Confirmation
Final Validation
Part 3: Visualizing the Mechanism
Diagram 1: The Hinge Binding Interaction
This diagram illustrates why the 7-azaindole scaffold is so potent (Bidentate interaction) compared to the Monodentate Indazole, and how it mimics ATP.
Caption: Comparative binding modes showing the 7-azaindole's structural mimicry of ATP's bidentate hinge interaction.[1]
Part 4: Validated Experimental Protocol
Protocol: Cellular Target Engagement (NanoBRET) for 7-Azaindoles
This protocol is designed to be a self-validating system . It includes a "tracer titration" step to ensure the assay window is robust before testing your compound.
Objective: Determine the intracellular affinity (IC50) of a 7-azaindole derivative for Kinase X in the presence of physiological ATP.
Reagents Required:
HEK293 cells transfected with NanoLuc-Kinase fusion vector.
Cell-permeable Fluorescent Tracer (specific to Kinase X).
NanoBRET™ Nano-Glo® Substrate.
Control Inhibitor (e.g., Staurosporine or Vemurafenib).
Step-by-Step Methodology:
Transfection (Day 1):
Plate HEK293 cells at 2x10^5 cells/mL.
Transfect with NanoLuc-Kinase plasmid using FuGENE HD (Ratio 3:1).
Self-Validation Check: Include a "Mock" transfection (no DNA) to measure background luminescence.
Operational Guide: Disposal of 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
The following guide details the proper disposal procedures for 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine , a specific 7-azaindole derivative used in kinase inhibitor research. This protocol is designed for Research & Devel...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine , a specific 7-azaindole derivative used in kinase inhibitor research.
This protocol is designed for Research & Development (R&D) environments and adheres to principles of Green Chemistry and RCRA (Resource Conservation and Recovery Act) compliance.
Executive Safety & Identity Card
Immediate Action Required: Treat as a hazardous organic solid. Do not release into drains or municipal waste.[1]
Parameter
Technical Specification
Chemical Name
5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Common Synonym
5-Benzyloxy-7-azaindole
Core Structure
7-Azaindole (Pyrrolo[2,3-b]pyridine)
CAS Number
Note: Specific CAS for the benzyloxy-[2,3-b] isomer is often non-harmonized.[2]Refer to core metabolite 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS: 98549-88-3) for tox profile.
Common Confusion 1: 5-(Benzyloxy)-1H-pyrrolo[2,3-c] pyridine (CAS: 17288-54-9).
Common Confusion 2: 5-(Benzyloxy)-1H-pyrrolo[3,2-b] pyridine (CAS: 17288-41-4).
Why this matters: While disposal methods are similar, accurate inventory reconciliation requires precise isomer identification. The [2,3-b] nitrogen arrangement affects pKa and solubility, influencing how the compound behaves in aqueous waste streams.
Pre-Disposal Handling & Segregation
Before disposal, the waste must be segregated to prevent incompatible reactions (e.g., with strong oxidizers) and to minimize disposal costs.
A. Solid Waste (Pure Substance)
Container: High-density polyethylene (HDPE) or amber glass jar.
Labeling: Must read "Hazardous Waste - Solid Organic - Toxic/Irritant."
Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent formation of unstable N-oxides or combustion.
B. Liquid Waste (Mother Liquors/Solutions)
Solvent Check: Determine the primary solvent.
Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .
Precipitation: If the compound is in a high-concentration solution, consider precipitating it out (using water or hexanes) to dispose of the solid separately. This reduces the volume of "high-hazard" liquid waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Method)
Objective: Complete thermal destruction of the aromatic heterocycle.
Collection: Transfer solid waste into a wide-mouth HDPE jar. Double-bagging in 4-mil polyethylene bags is acceptable for small quantities (<5g).
Labeling: Affix a hazardous waste label detailing:
Chemical Name: 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine.
Hazards: Irritant, Toxic.
Disposal Path:Incineration .
This compound contains nitrogen.[2][4][5][6][7] Standard incineration is effective, but it must be done at a facility equipped with an afterburner and scrubber to manage Nitrogen Oxides (NOx) emissions.
Do not landfill. The stability of the pyridine ring means it can persist and leach.
Gross Contamination: If items are heavily soiled (visible powder), treat as Solid Chemical Waste (Protocol A).
Trace Contamination:
Place in a designated "Chemically Contaminated Debris" bin (usually a yellow or white barrel).
These bins are typically incinerated as "Waste-to-Energy" or hazardous debris.
Sharps: If dissolved in a syringe, eject liquid into the appropriate solvent stream (Protocol C) and dispose of the needle in a Biohazard/Sharps container labeled "Chemically Contaminated."
Protocol C: Liquid Waste Streams
Objective: Prevent aquatic toxicity. 7-azaindoles can exhibit aquatic toxicity due to their ability to interact with kinase pathways in aquatic life.
pH Adjustment: Ensure the waste solution is neutral (pH 6-8). The pyridine nitrogen is basic; acidic waste streams may protonate it, increasing solubility and mobility.
Stream Selection:
Option 1 (Combustible Solvents): If dissolved in MeOH/EtOH/Acetone, place in Flammable Waste . This will be fuel-blended and incinerated.
Option 2 (Aqueous Mixtures): If >50% water, place in Aqueous Toxic Waste . Do not pour down the sink. The facility will likely use carbon adsorption or wet air oxidation.
Visual Decision Tree (Disposal Workflow)
Figure 1: Decision logic for segregating 5-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine waste streams.
Emergency Response (Spills)
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[8]
PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.
Containment:
Solids: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.
Liquids: Absorb with vermiculite or a universal spill pad.
Decontamination: Wipe the surface with 10% bleach solution followed by water. The bleach helps oxidize the organic residue, breaking down the aromatic system slightly before removal.
References
National Institutes of Health (PubChem). (2025). Compound Summary: 5-bromo-1H-pyrrolo[2,3-b]pyridine (CID 10307932).[5] Retrieved from [Link]